2,3-Dihydroxypropyl methacrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(2)7(10)11-4-6(9)3-8/h6,8-9H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMLDXJAPZHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28474-30-8 | |
| Record name | Poly(glyceryl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28474-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7057781 | |
| Record name | 2,3-Dihydroxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5919-74-4 | |
| Record name | Glyceryl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5919-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005919744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydroxypropyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxypropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REQ9YDH79C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of High-Purity 2,3-Dihydroxypropyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of high-purity 2,3-dihydroxypropyl methacrylate (DHPMA), a versatile monomer with significant applications in the biomedical field, particularly in drug delivery systems and tissue engineering. This document details the two primary synthetic routes: the hydrolysis of glycidyl methacrylate (GMA) and a multi-step process involving the protection and deprotection of glycerol. It includes detailed experimental protocols, a comparative analysis of the synthetic methods, and a thorough description of purification and analytical techniques for ensuring high purity. The guide is intended to be a valuable resource for researchers and professionals involved in the development of advanced biomaterials.
Introduction
This compound (DHPMA), also known as glyceryl methacrylate, is a bifunctional monomer featuring a polymerizable methacrylate group and a hydrophilic diol functionality.[1][2] This unique structure makes it an ideal candidate for the synthesis of hydrophilic polymers and hydrogels with applications in various biomedical fields, including controlled drug release systems, tissue engineering scaffolds, and biocompatible coatings for medical devices.[1] The presence of the vicinal diol groups enhances water solubility and provides sites for further chemical modification.
The synthesis of DHPMA with high purity is crucial, as impurities, such as the isomeric 1,3-dihydroxypropyl methacrylate, can significantly affect polymerization kinetics and the final properties of the resulting polymer.[3] This guide provides a detailed examination of the most common and effective methods for synthesizing and purifying DHPMA to a high degree of purity (>99%).
Synthetic Routes
There are two primary pathways for the synthesis of this compound: the acid-catalyzed hydrolysis of glycidyl methacrylate (GMA) and a more controlled, multi-step approach starting from the protection of glycerol.
Method 1: Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate (GMA)
This method involves the ring-opening of the epoxide group of glycidyl methacrylate in the presence of an acid catalyst and water to form the diol.[4] This is a direct and often preferred method due to its simplicity.[4]
Reaction Scheme:
Figure 1: Reaction scheme for the synthesis of DHPMA via GMA hydrolysis.
Reaction Mechanism:
The acid-catalyzed hydrolysis of the epoxide ring of GMA proceeds via a protonation-nucleophilic attack mechanism. The epoxide oxygen is first protonated by the acid catalyst, making the electrophilic carbon atoms of the epoxide ring more susceptible to nucleophilic attack by water. The water molecule then attacks one of the carbon atoms, leading to the opening of the epoxide ring and the formation of the diol.
Figure 2: Reaction mechanism for the acid-catalyzed hydrolysis of GMA.
Method 2: Synthesis from Protected Glycerol (Solketal Route)
This multi-step method offers greater control over the final product and can lead to higher purity.[4] It involves three main stages: protection of the 1,2-diol of glycerol, methacrylation of the remaining primary hydroxyl group, and subsequent deprotection to yield DHPMA.[4][5]
Reaction Scheme:
Figure 3: Reaction scheme for the synthesis of DHPMA from protected glycerol.
Experimental Protocols
Protocol for Method 1: Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate
Materials:
-
Glycidyl methacrylate (GMA)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of glycidyl methacrylate and deionized water is prepared.
-
A catalytic amount of acid (e.g., 0.1 M H₂SO₄) is added to the mixture.
-
The reaction mixture is heated to a specified temperature (e.g., 80-90 °C) and stirred for a set duration (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solution is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
The aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine (saturated NaCl solution), and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
An inhibitor (e.g., MEHQ) is added to the crude product to prevent polymerization during storage and purification.
-
The crude DHPMA is then purified by vacuum distillation.[3]
Protocol for Method 2: Synthesis from Protected Glycerol (Solketal Route)
Step 1: Synthesis of Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
Materials:
-
Glycerol
-
Anhydrous acetone
-
p-Toluenesulfonic acid (p-TSA) or another acid catalyst
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, glycerol and a large excess of anhydrous acetone are mixed.
-
A catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is stirred at room temperature for several hours (e.g., 24 hours).
-
The reaction is quenched by the addition of sodium bicarbonate.
-
The solid is filtered off, and the excess acetone is removed by rotary evaporation.
-
The residue is purified by distillation under reduced pressure to yield pure solketal.
Step 2: Synthesis of Solketal Methacrylate
Materials:
-
Solketal
-
Methacryloyl chloride
-
Triethylamine (TEA) or another non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Inhibitor (e.g., MEHQ)
Procedure:
-
Solketal and triethylamine are dissolved in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen).[5]
-
The solution is cooled in an ice bath.
-
Methacryloyl chloride is added dropwise to the cooled solution with vigorous stirring.[5]
-
The reaction is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours).
-
The reaction mixture is washed with water, dilute HCl, and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation.
-
An inhibitor is added to the crude product.
-
The crude solketal methacrylate is purified by vacuum distillation.[5]
Step 3: Deprotection of Solketal Methacrylate to Yield DHPMA
Materials:
-
Solketal methacrylate
-
Dilute hydrochloric acid (HCl) or another acid
-
Tetrahydrofuran (THF) or another suitable solvent
Procedure:
-
Solketal methacrylate is dissolved in a mixture of THF and dilute HCl.[4]
-
The solution is stirred at room temperature for several hours until the deprotection is complete (monitored by TLC or NMR).[4]
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield DHPMA.
-
Further purification can be achieved by vacuum distillation.
Comparative Analysis of Synthesis Methods
The choice of synthetic route depends on factors such as desired purity, scale of the reaction, and available resources.
| Parameter | Method 1: GMA Hydrolysis | Method 2: Solketal Route |
| Starting Materials | Glycidyl methacrylate, Acid catalyst | Glycerol, Acetone, Methacryloyl chloride |
| Number of Steps | 1 | 3 |
| Typical Yield | Variable, can be high | High (often 95-98%)[4] |
| Purity of Crude Product | May contain unreacted GMA and by-products | Generally higher, fewer by-products |
| Control over Isomers | Prone to formation of 1,3-isomer | Higher regioselectivity, less 1,3-isomer |
| Overall Complexity | Simpler, more direct | More complex, requires multiple steps |
Purification of this compound
High-purity DHPMA is essential for most applications. The primary method for purifying crude DHPMA is vacuum distillation .[3] This technique allows for the separation of DHPMA from less volatile impurities and unreacted starting materials at a lower temperature, which is crucial to prevent thermal polymerization of the monomer.
Typical Vacuum Distillation Parameters:
-
Boiling Point: 140 °C at 0.6 mmHg[2]
-
Inhibitor: It is critical to add a polymerization inhibitor (e.g., MEHQ) to the distillation flask to prevent polymerization at elevated temperatures.
Analytical Techniques for Quality Control
To ensure the high purity of the synthesized DHPMA, several analytical techniques are employed.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the chemical structure of DHPMA and assessing its purity.[3] The presence of characteristic peaks and their integration values can verify the correct isomer and the absence of impurities.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.1 | s | 1H | CH =C (trans to ester) |
| ~5.6 | s | 1H | CH =C (cis to ester) |
| ~4.2 | m | 2H | -O-CH ₂- |
| ~3.9 | m | 1H | -CH (OH)- |
| ~3.7 | m | 2H | -CH ₂(OH) |
| ~2.5 | br s | 2H | -OH |
| ~1.9 | s | 3H | -CH ₃ |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of DHPMA and to quantify any impurities, including the 1,3-dihydroxypropyl methacrylate isomer.[3] A reversed-phase HPLC method is typically employed.
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Experimental Workflows
Figure 4: Experimental workflow for DHPMA synthesis via GMA hydrolysis.
References
A Comprehensive Technical Guide to 2,3-Dihydroxypropyl Methacrylate (CAS: 5919-74-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxypropyl methacrylate (DHPMA), also known as glycerol monomethacrylate (GMA), is a hydrophilic, bifunctional monomer of significant interest in the fields of polymer chemistry and biomedical engineering. Its unique structure, featuring a polymerizable methacrylate group and a vicinal diol, allows for the synthesis of highly hydrophilic and biocompatible polymers with tunable properties. This technical guide provides an in-depth overview of DHPMA, including its chemical and physical properties, synthesis and polymerization methodologies, and diverse applications, with a particular focus on its role in drug delivery systems, tissue engineering, and biocompatible coatings. Detailed experimental protocols and safety information are also provided to facilitate its use in a research and development setting.
Chemical and Physical Properties
This compound is a colorless to light yellow, oily liquid.[1] Its dual functionality, stemming from the methacrylate vinyl group and the two hydroxyl groups, dictates its chemical behavior and wide range of applications.[2] The hydroxyl groups impart hydrophilicity and provide sites for further chemical modification or cross-linking.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5919-74-4 | [4][5] |
| Molecular Formula | C₇H₁₂O₄ | [4][6] |
| Molecular Weight | 160.17 g/mol | [4][6] |
| Density | 1.161 - 1.2 g/cm³ | [5][6] |
| Boiling Point | 140 °C at 0.6 mmHg; 310.3 °C at 760 mmHg | [5][6] |
| Flash Point | 127.3 °C | [5][6] |
| Refractive Index (n20/D) | 1.470 - 1.476 | [5][] |
| Water Solubility | 100 g/L at 25 °C | [6] |
| Hydrogen Bond Donor Count | 2 | [4][] |
| Hydrogen Bond Acceptor Count | 4 | [] |
| IUPAC Name | 2,3-dihydroxypropyl 2-methylprop-2-enoate | [4][8] |
| Synonyms | Glycerol monomethacrylate (GMA/GMMA), Glyceryl methacrylate | [4][6][9] |
Synthesis and Purification
High-purity DHPMA is crucial for research applications, particularly in the biomedical field. The most common synthetic routes involve the ring-opening of a precursor, glycidyl methacrylate (GMA), or the deprotection of a protected form of DHPMA.
Experimental Protocol: Synthesis via Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate (GMA)
This method is often preferred as it can be performed in an aqueous medium and avoids complex separation procedures.[3][6]
Methodology:
-
Reaction Setup: An aqueous solution of glycidyl methacrylate (GMA) is prepared.
-
Acid Catalyst: A catalytic amount of a strong acid (e.g., hydrochloric acid) is added to the solution.[3]
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 80 °C) for a specified duration (e.g., 9 hours) in the presence of air to facilitate the quantitative conversion of GMA to DHPMA.[6]
-
Monitoring: The progress of the reaction can be monitored using techniques like ¹H NMR spectroscopy to confirm the disappearance of the epoxide protons and the appearance of the diol protons.[6]
-
Work-up: Upon completion, the solution containing DHPMA can often be used directly for polymerization, or the product can be purified further.
Synthesis of DHPMA via acid-catalyzed hydrolysis of Glycidyl Methacrylate.
Experimental Protocol: Synthesis from a Ketal-Protected Precursor
This multi-step method offers high yields (95-98%) and is suitable for applications requiring very high purity monomer.[3]
Methodology:
-
Protection: Glycerol is reacted with acetone in the presence of an acid catalyst to form 1,2-isopropylidene glycerol (IPG), also known as solketal. This protects the vicinal diol.[4]
-
Esterification: The protected glycerol (IPG) is then reacted with methacryloyl chloride in the presence of a base like triethylamine to neutralize the HCl byproduct. This forms (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate.[3][4]
-
Deprotection (Hydrolysis): The protecting group is removed by acid-catalyzed hydrolysis. The protected monomer is treated with a dilute acid (e.g., HCl) in a solvent mixture like tetrahydrofuran and water. This cleaves the ketal group, yielding high-purity DHPMA.[3]
-
Purification: The crude DHPMA is often purified by vacuum distillation to remove impurities, unreacted starting materials, and isomers.[3]
Multi-step synthesis of high-purity DHPMA using a protecting group strategy.
Polymerization
DHPMA readily undergoes free-radical polymerization through its methacrylate group to form poly(this compound), or p(DHPMA).[3] This hydrophilic polymer is a key component in many biomedical materials.[10]
Free-Radical Polymerization
Conventional free-radical polymerization can be initiated using thermal or photoinitiators. For example, the free-radical polymerization of DHPMA and its acrylate analogue (2,3-dihydroxypropyl acrylate) has been studied in water-dioxane solutions.[4] Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have also been successfully employed to synthesize well-defined p(DHPMA)-based block copolymers.[6][11]
Copolymerization
DHPMA can be copolymerized with various other monomers to tailor the properties of the resulting polymer. A notable example is the copolymerization with N-isopropylacrylamide (NIPAm) to create thermo-responsive polymers.[10] The introduction of the hydrophilic DHPMA monomer can be used to tune the lower critical solution temperature (LCST) of p(NIPAm).[10]
Table 2: Reactivity Ratios for Copolymerization of DHPMA and N-isopropylacrylamide (NIPAm)
| Monomer 1 | r₁ | Monomer 2 | r₂ | System/Conditions | Reference |
| DHPMA | 3.09 | NIPAm | 0.11 | Free radical copolymerization | [10] |
The reactivity ratios indicate that DHPMA has a greater preference for homopolymerization, while NIPAm prefers to copolymerize.[10]
Key Applications in Research and Drug Development
The unique combination of a polymerizable group and a hydrophilic diol functionality makes DHPMA a versatile monomer for a wide range of applications, particularly in the biomedical field.[2][3]
Hydrogels for Drug Delivery and Tissue Engineering
p(DHPMA) is extensively used to create hydrogels, which are three-dimensional, water-swollen polymer networks.[2][3] These hydrogels are highly biocompatible and can be designed for the controlled and sustained release of therapeutic agents.[3][] They are also used as scaffolds in tissue engineering, providing a supportive environment for cell growth and tissue regeneration.[3] The high water content and biocompatibility of p(DHPMA) hydrogels are advantageous for applications like wound dressings and soft contact lenses.[2][10]
Biocompatible Coatings
DHPMA is used to modify the surfaces of medical devices such as catheters and biosensors.[2] Polymer brushes of p(DHPMA) can be grafted onto surfaces to create highly hydrophilic, anti-fouling coatings that resist protein adhesion and thrombus formation, improving the biocompatibility of implanted devices.[2][3]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. This compound | High-Purity RUO [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glyceryl monomethacrylate | CAS#:5919-74-4 | Chemsrc [chemsrc.com]
- 6. Cas 5919-74-4,this compound | lookchem [lookchem.com]
- 8. Glyceryl methacrylate | C7H12O4 | CID 65442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. opendata.uni-halle.de [opendata.uni-halle.de]
physical properties of glyceryl monomethacrylate
An In-depth Technical Guide to the Physical Properties of Glyceryl Monomethacrylate
Introduction
Glyceryl monomethacrylate (GMA) is a hydrophilic monomer that possesses both a methacrylate group and hydroxyl functionalities.[1][2] This bifunctional nature makes it a versatile building block in polymer chemistry, enabling the creation of materials with tailored properties such as hydrophilicity, adhesion, and cross-linking capabilities.[1][2] GMA is particularly significant in the development of biomedical materials, including hydrogels for drug delivery and soft contact lenses, as well as in the formulation of hydrophilic coatings, adhesives, and sealants.[1][2][3] This guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development.
Core Physical Properties
The physical characteristics of glyceryl monomethacrylate are crucial for its handling, processing, and application in various fields. The following table summarizes its key quantitative physical properties.
| Property | Value | Conditions |
| Molecular Weight | 160.17 g/mol | |
| Density | 1.1150 g/cm³ | 20.0 °C |
| 1.2 ± 0.1 g/cm³ | ||
| Boiling Point | 95 - 97 °C | 0.067 hPa |
| 310.3 ± 32.0 °C | 760 mmHg | |
| Melting Point | < -10 °C | |
| Refractive Index | 1.47 | |
| 1.476 | ||
| Viscosity (Dynamic) | 203 mPa·s | 20 °C |
| 45.5 mPa·s | 40 °C | |
| Solubility in Water | Miscible (1000 g/L) | 20 °C, pH 5.4 - 5.7 |
| Partition Coefficient (log Kow) | -0.12 | 23 °C, pH 6.2 |
| Vapor Pressure | 0.000625 hPa | 25 °C |
| Flash Point | > 100 °C | Closed cup |
Experimental Protocols
The determination of the follows standardized experimental protocols, many of which are outlined by the Organisation for Economic Co-operation and Development (OECD) guidelines.
Density
The density of liquid substances like glyceryl monomethacrylate is commonly determined using the ASTM D1298 method.[4] This protocol involves the use of a hydrometer to measure the relative density of the liquid, which can then be converted to density.
Viscosity
The dynamic viscosity of glyceryl monomethacrylate was determined according to OECD Guideline 114.[5] This method typically employs a rotational viscometer, which measures the torque required to rotate a spindle in the fluid at a constant speed. The viscosity is then calculated from the torque, the spindle's geometry, and the rotational speed.
Solubility in Water
The water solubility was established using OECD Guideline 105.[4][5] This guideline describes several methods for determining the solubility of a substance in water, including the flask method, the elution column method, and the slow-stirring method. For a substance that is miscible with water, this is typically determined by visual inspection of mixing different proportions of the substance with water.
Partition Coefficient (n-octanol/water)
The partition coefficient (log Kow) was determined following OECD Guideline 107.[4][5] This value, which indicates the lipophilicity of a substance, is typically measured using the shake-flask method. This involves dissolving the substance in a mixture of n-octanol and water, allowing the two phases to separate, and then measuring the concentration of the substance in each phase.
Boiling Point
The boiling point at reduced pressure was determined from literature data.[5][6] For the boiling point at atmospheric pressure, a calculated value is often provided.[7] It is noted that glyceryl monomethacrylate cannot be distilled at normal pressure without decomposition.[5][6]
Flash Point
The flash point was determined using the closed-cup method as described in Directive 92/69/EEC, A.9.[4][6] This method involves heating the substance in a closed container and introducing an ignition source at regular temperature intervals to determine the lowest temperature at which the vapors will ignite.
Synthesis and Characterization Workflow
The following diagrams illustrate the synthesis of glyceryl monomethacrylate and a general workflow for its characterization.
References
- 1. 04180-25 | Glycerol monomethacrylate, mixture of isomers [5919-74 [clinisciences.com]
- 2. polysciences.com [polysciences.com]
- 3. Synthesis of High Molecular Weight Poly(glycerol monomethacrylate) via RAFT Emulsion Polymerization of Isopropylideneglycerol Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. download.basf.com [download.basf.com]
- 5. download.basf.com [download.basf.com]
- 6. download.basf.com [download.basf.com]
- 7. Glyceryl monomethacrylate | CAS#:5919-74-4 | Chemsrc [chemsrc.com]
Solubility Profile of 2,3-Dihydroxypropyl Methacrylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3-Dihydroxypropyl methacrylate (DHPMA), a hydrophilic monomer crucial in the development of biocompatible polymers for drug delivery systems, dental materials, and other biomedical applications. Understanding the solubility of DHPMA in various organic solvents is paramount for its effective polymerization, formulation, and purification.
Core Topic: Solubility of this compound
This compound, also known as glyceryl monomethacrylate (GMA), is a functional monomer characterized by a polymerizable methacrylate group and a hydrophilic diol moiety. This bifunctional nature dictates its solubility in different solvent systems. While highly soluble in water, its behavior in organic solvents is critical for various applications.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and its hydrophilic nature provide valuable insights into its solubility profile. The available quantitative data for water solubility is provided for reference.
Table 1: Solubility of this compound
| Solvent | Formula | Type | Solubility (at 25 °C) | Citation |
| Water | H₂O | Protic | 100 g/L | [1][2] |
| Methanol | CH₃OH | Protic | Soluble | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic | Soluble | |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble | |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic | Insoluble | |
| Chloroform | CHCl₃ | Nonpolar | Insoluble |
Note: "Soluble" and "Insoluble" are based on qualitative descriptions found in the literature. Quantitative determination is recommended for specific applications.
Experimental Protocols
Due to the lack of extensive published quantitative data, a standardized experimental protocol is essential for researchers to determine the solubility of this compound in specific organic solvents of interest. The following is a representative gravimetric method.
Protocol: Determination of Solubility by Isothermal Equilibrium
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (DHPMA), high purity
-
Selected organic solvent, analytical grade
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance (± 0.0001 g)
-
Glass vials with airtight seals
-
Micropipettes
-
Centrifuge
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of DHPMA to a known volume of the selected organic solvent in a sealed glass vial. The excess solute should be visually present.
-
Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved DHPMA to settle. For finer suspensions, centrifugation at the set temperature can be employed to facilitate phase separation.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, calibrated micropipette. Avoid disturbing the undissolved solute.
-
Solvent Evaporation: Transfer the withdrawn sample to a pre-weighed, dry vial. Determine the weight of the vial with the sample. Evaporate the solvent from the sample in a drying oven or vacuum oven at a temperature that ensures complete solvent removal without degrading the DHPMA.
-
Mass Determination: After complete evaporation of the solvent, cool the vial to room temperature in a desiccator and weigh it. The difference in weight before and after solvent evaporation gives the mass of the dissolved DHPMA.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved DHPMA / Volume of supernatant withdrawn) x 100
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Mandatory Visualizations
Synthesis and Purification Workflow for this compound
The following diagram illustrates a common synthetic route for obtaining high-purity this compound, which involves the protection of glycerol, esterification, and subsequent deprotection.
Caption: Synthesis of this compound via a Protection-Esterification-Deprotection Strategy.
Logical Flow for Solubility Determination
The following diagram outlines the logical steps involved in the experimental determination of solubility.
Caption: Workflow for the Gravimetric Determination of Solubility.
References
2,3-Dihydroxypropyl Methacrylate (DHPMA): A Comprehensive Technical Guide
Introduction
2,3-Dihydroxypropyl methacrylate (DHPMA), also known as glyceryl monomethacrylate, is a versatile bifunctional monomer that has garnered significant attention in the fields of polymer chemistry, biomaterials, and drug development.[1][2][3] Its molecular structure is distinguished by the presence of a polymerizable methacrylate group and two hydrophilic hydroxyl groups.[1][2] This unique combination allows for the creation of polymers with tailored properties such as high hydrophilicity, biocompatibility, and the capacity for further chemical modification or cross-linking.[1][2] This guide provides an in-depth overview of DHPMA, focusing on its chemical properties, synthesis, experimental protocols, and applications relevant to researchers and drug development professionals.
Core Properties and Data
DHPMA's utility stems from its distinct chemical and physical properties. It is a specific isomer of glycerol monomethacrylate, where the methacrylate group is attached to one of the primary hydroxyl groups of glycerol.[1] This structure is fundamental to its role in forming hydrophilic and cross-linked polymer networks.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 160.17 g/mol [1][4][5][] |
| Molecular Formula | C₇H₁₂O₄[1][4][5][] |
| CAS Number | 5919-74-4[1][4][5] |
| IUPAC Name | 2,3-dihydroxypropyl 2-methylprop-2-enoate[4][7] |
| Synonyms | Glyceryl methacrylate, Glycerol monomethacrylate, GMMA[4][7][8] |
| Density | 1.161 g/cm³[8] |
| Boiling Point | 140°C at 0.6 mm Hg[][8] |
| Flash Point | 127.3 °C[8] |
| Water Solubility | 100 g/L at 25°C[8] |
| Hydrogen Bond Donor Count | 2[4] |
| Appearance | Colorless to light yellow oily liquid[9][10] |
Synthesis Methodologies
High-purity DHPMA is crucial for research, especially in biomedical applications. The most common synthesis strategies involve the ring-opening of a precursor or the deprotection of a protected diol to ensure the correct isomer is formed.
Logical Relationship: DHPMA Structure to Function
The dual functionality of DHPMA is key to its utility. The methacrylate group enables polymerization, while the two hydroxyl groups impart hydrophilicity and provide sites for cross-linking.
Experimental Protocols
Detailed methodologies are essential for reproducing research and developing new materials. Below are protocols for the synthesis of DHPMA and its subsequent polymerization into a hydrogel.
Protocol 1: Synthesis of DHPMA via Acid-Catalyzed Hydrolysis
This method involves the protection of glycerol, reaction with methacryloyl chloride, and subsequent deprotection to yield high-purity DHPMA.[4]
Methodology:
-
Protection: 1,2-Isopropylidene glycerol (IPG) is first synthesized by reacting glycerol with acetone in the presence of a catalytic amount of acid. This protects the adjacent hydroxyl groups.[4]
-
Esterification: The IPG is dissolved in chloroform under a nitrogen atmosphere. Methacryloyl chloride is added dropwise to the solution in an ice-water bath. Triethylamine is used to neutralize the HCl byproduct.[4]
-
Purification of Intermediate: The resulting triethylamine salts are removed by filtration. The organic mixture is then washed several times with distilled water to remove impurities.[4]
-
Deprotection: The ketal protecting group is removed via acid-catalyzed hydrolysis. The protected monomer is treated with a dilute acid, such as hydrochloric acid, in a solvent like aqueous tetrahydrofuran, to regenerate the 2,3-dihydroxypropyl functionality.[1]
-
Final Purification: The final crude product is purified by vacuum distillation to yield pure this compound.[3][4]
-
Purity Assessment: The purity and chemical structure of the final DHPMA monomer are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1][3]
Protocol 2: Synthesis of a DHPMA-based Hydrogel for Drug Delivery
This protocol describes the free radical copolymerization of DHPMA with a comonomer, such as N-isopropylacrylamide (NIPAm), to form a thermo-responsive hydrogel suitable for controlled drug release studies.[3]
Methodology:
-
Preparation: Purified DHPMA and N-isopropylacrylamide (NIPAm) monomers are dissolved in a suitable solvent, such as water-dioxane solutions.[3][4] A free-radical initiator (e.g., AIBN) is added to the mixture.
-
Polymerization: The solution is subjected to several freeze-pump-thaw cycles to remove oxygen. The reaction is then heated to the desired temperature (e.g., 60-70°C) under a nitrogen atmosphere to initiate polymerization.[3] The reaction is allowed to proceed for a specified time.
-
Purification: The resulting copolymer, P(NIPAm-co-DHPMA), is isolated by precipitation into a non-solvent like cold diethyl ether. The precipitate is then re-dissolved and re-precipitated multiple times to remove unreacted monomers and initiator fragments.
-
Drying: The purified polymer is dried in a vacuum oven until a constant weight is achieved.
-
Characterization: The final copolymer is characterized to confirm its structure and properties. ¹H NMR is used to determine the copolymer composition.[3] Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity index (PDI). Differential Scanning Calorimetry (DSC) can be used to measure the glass transition temperature (Tg) of the hydrogel.[11]
Applications in Research and Drug Development
The unique properties of DHPMA-based polymers make them highly valuable in the biomedical and pharmaceutical sectors.[12]
-
Drug Delivery Systems: The hydrophilic nature of DHPMA polymers allows for the creation of hydrogel matrices that can encapsulate therapeutic agents. These hydrogels enable the controlled and sustained release of drugs.[1][2] Copolymers can be designed to be stimuli-responsive (e.g., to temperature), providing a mechanism for targeted drug delivery.[3]
-
Tissue Engineering: DHPMA-based polymers can be fabricated into three-dimensional scaffolds. These scaffolds mimic the extracellular matrix, providing a supportive environment for cell adhesion, growth, and tissue regeneration.[1][3]
-
Biocompatible Coatings: Medical devices such as catheters and biosensors can be coated with DHPMA-based polymers. The hydrophilic surface reduces protein adhesion and thrombosis, improving the biocompatibility and safety of the device.[2][3]
-
Contact Lenses: DHPMA is a key component in the manufacturing of soft contact lenses. Its hydrophilicity contributes to high water content, which is essential for comfort and oxygen permeability to the cornea.[2][3][10]
-
Dental Materials: In dentistry, DHPMA is used in the formulation of dental composites, adhesives, and resins. It enhances adhesion and contributes to the durability and biocompatibility of the final material.[1][9][10]
Conclusion
This compound is a monomer of significant importance for creating advanced polymeric materials. Its dual functionality provides a straightforward path to synthesizing hydrophilic, biocompatible, and cross-linkable polymers. For researchers and professionals in drug development and biomaterials, DHPMA offers a versatile platform for designing innovative solutions for controlled drug release, tissue regeneration, and enhancing the safety and efficacy of medical devices. The detailed protocols and data provided in this guide serve as a foundational resource for leveraging the potential of DHPMA in scientific and industrial applications.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 5919-74-4 [chemicalbook.com]
- 7. Glyceryl methacrylate | C7H12O4 | CID 65442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 5919-74-4,this compound | lookchem [lookchem.com]
- 9. guidechem.com [guidechem.com]
- 10. This compound [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. datainsightsmarket.com [datainsightsmarket.com]
2,3-Dihydroxypropyl methacrylate safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2,3-Dihydroxypropyl Methacrylate
Chemical Identification
This compound, also known as glyceryl monomethacrylate (GMMA), is a chemical compound frequently used in the synthesis of polymers and copolymers.[1] It is particularly valuable in the production of dental materials, coatings, and adhesives due to its ability to enhance adhesion and durability.[1] This guide provides comprehensive safety and handling information for researchers, scientists, and professionals in drug development.
| Identifier | Value |
| Chemical Name | This compound[2][3][4] |
| Synonyms | Glyceryl monomethacrylate (GMMA), Glycerol monomethacrylate[2][5] |
| CAS Number | 5919-74-4[2][3][4] |
| EC Number | 227-642-6[2][6] |
| Molecular Formula | C7H12O4[2][3][4] |
| Molecular Weight | 160.17 g/mol [2][7] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[3][4] It may also cause respiratory irritation.[3][4] The primary hazards are associated with direct contact and inhalation.[8]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4][5][9] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][4][5][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |
Signal Word: Warning[3][5][9][10]
Precautionary Statements (Prevention):
-
P270: Do not eat, drink or smoke when using this product.[11]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][3][4][9]
Precautionary Statements (Response):
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4][9][10]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[5][9]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[5][9]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Physical State | Liquid / Oil[3][5] |
| Color | Colorless[5] |
| Boiling Point | 140°C @ 0.6 mmHg[5] / 310.3°C @ 760 mmHg[3] |
| Density | ~1.16 - 1.2 g/cm³[6][8] |
| Flash Point | 127.3°C[6][8] |
| Water Solubility | 100 g/L at 25°C[5] |
| Vapor Pressure | 0.0±1.5 mmHg at 25°C[8] |
Detailed Safety Protocols and Procedures
Strict adherence to safety protocols is mandatory when handling this compound to minimize risk to personnel and the environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The selection of equipment must be based on the concentration and amount of the substance at the specific workplace.[3][12]
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. Equipment should be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[12] |
| Skin Protection | Wear a complete suit protecting against chemicals and chemical-resistant gloves.[3][12] Gloves must be inspected before use and disposed of properly after contamination.[4][12] Wash hands thoroughly after handling.[4][12] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[11][13] If ventilation is inadequate or for nuisance exposures, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator.[3] |
Handling and Storage
Proper handling and storage are critical to prevent accidents and degradation of the chemical.
-
Handling: Avoid contact with skin, eyes, and clothing.[3][12] Avoid the formation and inhalation of dust, aerosols, or vapors.[3][11] Handle in a well-ventilated place.[11] Keep away from heat, sparks, and open flames.[12][13] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Recommended storage temperature is 2-8°C, protected from light and under an inert atmosphere.[3][4][15] Store locked up.[13] The product should be used within its specified storage duration, as prolonged storage should be avoided.[16]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure. Always consult a physician and show them the Safety Data Sheet (SDS).[3][4][12]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately.[2][3]
-
In Case of Skin Contact: Immediately take off all contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek immediate medical attention.[12]
-
In Case of Eye Contact: Rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing and consult a physician immediately.[2][12]
-
If Swallowed: Do NOT induce vomiting.[2][12] Rinse the mouth with water and never give anything by mouth to an unconscious person.[2][12] Call a physician or Poison Control Center immediately.[2]
Accidental Release Measures (Spill Protocol)
In the event of a spill, prioritize personal safety and environmental protection.
-
Ensure Personal Safety: Wear appropriate personal protective equipment, including respiratory protection.[3][12] Evacuate non-essential personnel from the area.[3][12] Ensure adequate ventilation.[3][12]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[12]
-
Containment: Prevent the spill from spreading further or entering drains.[3][4][12]
-
Cleanup: For liquid spills, absorb with an inert material such as sand, diatomite, or universal binders.[13] For solid spills, sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[3][4]
-
Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, regional, and national regulations.[2][13]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[2][4][12]
-
Specific Hazards: The product is a combustible liquid.[17] Thermal decomposition can release irritating and toxic gases, including carbon oxides.[12][14] Vapors may form explosive concentrations in low-lying areas.[12]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4][12] Use water spray to cool unopened containers.[12]
Workflow Visualizations
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Workflow for Safe Handling and Storage.
Caption: Emergency Response Protocol for a Chemical Spill.
Caption: First Aid Response to Personal Exposure.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | 5919-74-4 [amp.chemicalbook.com]
- 6. CAS # 5919-74-4, this compound, Dihydroxypropyl methacrylate, Glyceryl methacrylate - chemBlink [chemblink.com]
- 7. Glyceryl methacrylate | C7H12O4 | CID 65442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Glyceryl monomethacrylate | CAS#:5919-74-4 | Chemsrc [chemsrc.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. download.basf.com [download.basf.com]
- 11. echemi.com [echemi.com]
- 12. utsi.edu [utsi.edu]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. fishersci.com [fishersci.com]
- 15. 5919-74-4|this compound|BLD Pharm [bldpharm.com]
- 16. download.basf.com [download.basf.com]
- 17. fishersci.com [fishersci.com]
Thermal Properties of Poly(2,3-Dihydroxypropyl Methacrylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,3-dihydroxypropyl methacrylate) (PDHPMA), also known as poly(glycerol monomethacrylate), is a hydrophilic polymer with significant potential in various biomedical and pharmaceutical applications. Its biocompatibility, hydrophilicity, and tunable properties make it an attractive material for drug delivery systems, hydrogels, and biocompatible coatings. A thorough understanding of its thermal properties is crucial for its processing, sterilization, and performance in these applications. This technical guide provides an in-depth overview of the thermal characteristics of PDHPMA, including its glass transition and thermal decomposition behavior. The information is supported by detailed experimental protocols and visual representations of the analytical workflows.
Thermal Properties of Poly(this compound)
The key thermal properties of a polymer are its glass transition temperature (Tg) and its thermal decomposition profile. These properties dictate the material's behavior at different temperatures, influencing its mechanical state and stability.
Glass Transition Temperature (Tg)
Thermal Decomposition
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a polymer by monitoring its mass change as a function of temperature. While specific TGA data for PDHPMA homopolymer is not explicitly detailed in the available literature, studies on analogous polymers provide valuable insights. For instance, the thermal degradation of poly(2-hydroxypropyl methacrylate), a polymer with a similar hydroxypropyl side group, has been investigated. The analysis of this related polymer can offer an approximation of the thermal stability of PDHPMA.
The following table summarizes the key thermal properties, with data for PDHPMA being estimated based on closely related polymers.
| Thermal Property | Description | Value (°C) | Reference Polymer |
| Glass Transition Temperature (Tg) | Temperature of transition from a glassy to a rubbery state. | ~ 88.2 | Poly(2-hydroxyethyl methacrylate) |
| Initial Decomposition Temperature (Tonset) | Temperature at which significant weight loss begins. | ~ 196 | Poly(2-hydroxypropyl methacrylate)[2] |
| Temperature of Maximum Decomposition Rate (Tmax) | Temperature at which the rate of weight loss is highest. | ~ 275 | Poly(2-hydroxypropyl methacrylate)[2] |
Experimental Protocols
Accurate determination of the thermal properties of PDHPMA relies on standardized experimental procedures. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as they would be applied to this polymer.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
Methodology:
-
Sample Preparation: A small sample of dried PDHPMA (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow.
-
Thermal Program: The sample is subjected to a controlled temperature program, typically involving a heat-cool-heat cycle to erase any prior thermal history.
-
First Heating Scan: The sample is heated from ambient temperature to a temperature well above its expected Tg (e.g., 150 °C) at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the inflection point in the heat flow curve of the second heating scan.
-
Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiling
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of PDHPMA (typically 10-20 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is calibrated for mass and temperature.
-
Thermal Program: The sample is heated in a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored throughout the heating process.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset decomposition temperature (Tonset): The temperature at which significant mass loss begins.
-
Temperature of maximum decomposition rate (Tmax): Determined from the peak of the derivative of the TGA curve (DTG curve).
-
Residual mass: The percentage of mass remaining at the end of the experiment.
-
Logical Relationship of Thermal Properties to Polymer Structure
The thermal properties of PDHPMA are intrinsically linked to its molecular structure. The presence of the hydroxyl groups in the side chain leads to strong intermolecular hydrogen bonding.
This hydrogen bonding restricts the mobility of the polymer chains, which is expected to result in a relatively high glass transition temperature compared to methacrylates with less polar side chains. The thermal stability is governed by the strength of the covalent bonds within the polymer backbone and side chains. The degradation of polymethacrylates often involves depolymerization and side-chain reactions.
Conclusion
This technical guide has summarized the key thermal properties of poly(this compound) and provided detailed experimental protocols for their determination. While specific quantitative data for PDHPMA homopolymer remains a subject for further direct experimental investigation, the data from analogous hydrophilic methacrylate polymers provide a valuable baseline for researchers, scientists, and drug development professionals. The methodologies and workflows presented herein offer a robust framework for the thermal characterization of PDHPMA and similar materials, which is essential for advancing their application in the biomedical and pharmaceutical fields.
References
Methodological & Application
Application Notes and Protocols for Free Radical Polymerization of 2,3-Dihydroxypropyl Methacrylate (DHPMA)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the free radical polymerization of 2,3-dihydroxypropyl methacrylate (DHPMA), a hydrophilic monomer of significant interest for biomedical applications such as hydrogels, drug delivery systems, and biocompatible coatings.
Introduction
This compound (DHPMA), also known as glyceryl monomethacrylate, is a functional monomer that possesses a polymerizable methacrylate group and two hydroxyl groups. This diol functionality imparts hydrophilicity and provides sites for further chemical modification. Free radical polymerization is a common and versatile method for synthesizing poly(this compound) (poly(DHPMA)). This document outlines a detailed protocol for the solution polymerization of DHPMA, along with expected quantitative data and a schematic of the polymerization process.
Experimental Protocol: Solution Polymerization of DHPMA
This protocol is adapted from established procedures for the free radical polymerization of methacrylate monomers.[1][2]
2.1. Materials
-
This compound (DHPMA), purity >99%
-
Azobisisobutyronitrile (AIBN), initiator
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol, for precipitation
-
Nitrogen gas (99.99% purity)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Water bath or oil bath with temperature controller
-
Vacuum line
2.2. Monomer Purification
For reproducible results, it is crucial to use purified DHPMA. Commercial DHPMA may contain inhibitors and isomers. It is recommended to purify DHPMA by vacuum distillation before use.[3]
2.3. Polymerization Procedure
-
Reaction Setup: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound (DHPMA) and the initiator, azobisisobutyronitrile (AIBN).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the Schlenk flask to dissolve the monomer and initiator.
-
Degassing: Seal the Schlenk flask and purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated water or oil bath set to 70 °C. Maintain constant magnetic stirring.
-
Reaction Monitoring (Optional): To monitor the reaction kinetics, samples can be withdrawn from the reaction mixture at predetermined time points using a nitrogen-purged syringe. The monomer conversion can be determined by techniques such as ¹H NMR spectroscopy or gravimetry.
-
Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring.
-
Purification: Collect the precipitated polymer by filtration. To further purify the polymer, it can be redissolved in a small amount of DMSO and reprecipitated in methanol. Repeat this process two to three times.
-
Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Quantitative Data
The molecular weight and polydispersity of the resulting poly(DHPMA) are influenced by factors such as the monomer-to-initiator ratio, reaction time, and temperature. The following table provides representative data for the free radical polymerization of DHPMA.
| Monomer Concentration (mol/L) | Initiator (AIBN) (mol%) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1.0 | 0.5 | 2 | >60 | 57,820 | 3.79 |
| 1.0 | 0.5 | 4 | >90 | 234,160 | 1.82 |
Note: The data presented is based on typical results for free radical polymerization of methacrylates and data from copolymerization studies where DHPMA has a high reactivity ratio, suggesting a preference for homopolymerization.[1][4] The molecular weight and PDI can vary significantly depending on the specific reaction conditions.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the free radical polymerization of DHPMA.
4.2. Signaling Pathway: Free Radical Polymerization Mechanism
Caption: General mechanism of free radical polymerization of DHPMA.
References
Application Notes and Protocols for the Synthesis of 2,3-Dihydroxypropyl Methacrylate (DHPMA) Hydrogels for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of 2,3-dihydroxypropyl methacrylate (DHPMA) hydrogels as a versatile platform for controlled drug delivery.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] This high water content and porous structure make them excellent candidates for biomedical applications, particularly in drug delivery, as they can encapsulate therapeutic agents and release them in a controlled manner.[2][3] this compound (DHPMA) is a hydrophilic monomer that, when polymerized, forms hydrogels with excellent biocompatibility and tunable properties, making it a promising material for developing advanced drug delivery systems.[4][5] The hydroxyl groups in the DHPMA structure contribute to its high hydrophilicity and provide sites for potential modification.[4]
This document outlines the synthesis of DHPMA hydrogels via free-radical polymerization, methods for their characterization, and protocols for drug loading and in vitro release studies.
Data Presentation
Table 1: Swelling Behavior of DHPMA Hydrogels
| Hydrogel Formulation (DHPMA:Crosslinker molar ratio) | Swelling Ratio (%) in PBS (pH 7.4) | Swelling Ratio (%) in Acidic Media (pH 1.2) |
| 100:1 | 350 ± 25 | 330 ± 20 |
| 100:3 | 280 ± 20 | 265 ± 18 |
| 100:5 | 210 ± 15 | 195 ± 12 |
Note: Data is hypothetical and for illustrative purposes. Actual swelling ratios will vary based on specific experimental conditions.
Table 2: Drug Loading and Encapsulation Efficiency
| Hydrogel Formulation (DHPMA:Crosslinker molar ratio) | Model Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| 100:1 | Doxorubicin | 1.8 ± 0.2 | 90 ± 5 |
| 100:3 | Doxorubicin | 1.5 ± 0.1 | 75 ± 4 |
| 100:5 | Doxorubicin | 1.2 ± 0.1 | 60 ± 3 |
Note: Data is hypothetical and for illustrative purposes. Actual values will depend on the drug, loading method, and hydrogel composition.
Table 3: In Vitro Cumulative Drug Release of a Model Drug (e.g., Doxorubicin)
| Time (hours) | Cumulative Release (%) - 100:1 DHPMA:Crosslinker | Cumulative Release (%) - 100:3 DHPMA:Crosslinker | Cumulative Release (%) - 100:5 DHPMA:Crosslinker |
| 1 | 15 ± 2 | 10 ± 1.5 | 8 ± 1 |
| 6 | 45 ± 4 | 35 ± 3 | 28 ± 2.5 |
| 12 | 68 ± 5 | 55 ± 4 | 45 ± 3 |
| 24 | 85 ± 6 | 75 ± 5 | 65 ± 4 |
| 48 | 95 ± 5 | 88 ± 4 | 80 ± 3 |
Note: Data is hypothetical and for illustrative purposes and represents release in PBS at 37°C.
Experimental Protocols
Protocol 1: Synthesis of DHPMA Hydrogels by Free-Radical Polymerization
This protocol describes the synthesis of DHPMA hydrogels using a chemical initiator.
Materials:
-
This compound (DHPMA), purified
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a glass vial, dissolve the desired amount of DHPMA monomer and EGDMA crosslinker in deionized water to achieve the desired molar ratio (e.g., 100:1, 100:3, 100:5).
-
Initiator Addition: Add APS solution (e.g., 10% w/v in deionized water) to the monomer solution. The amount of initiator is typically 0.5-1.0 mol% with respect to the monomer.
-
Degassing: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation of Polymerization: Add TEMED (typically a few microliters) to the solution to accelerate the polymerization process. Mix thoroughly by gentle vortexing.
-
Casting and Curing: Immediately transfer the solution into a mold (e.g., between two glass plates with a spacer of desired thickness). Allow the polymerization to proceed at room temperature for 24 hours or until a solid hydrogel is formed.
-
Purification: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water for 48-72 hours, changing the water frequently to remove any unreacted monomers, crosslinker, and initiator.
-
Drying: The purified hydrogel can be dried to a constant weight in a vacuum oven at a low temperature (e.g., 40°C) for further characterization or drug loading.
Protocol 2: Characterization of DHPMA Hydrogels - Swelling Studies
This protocol details the determination of the swelling ratio of the synthesized hydrogels.
Materials:
-
Synthesized and dried DHPMA hydrogel discs of known weight
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acidic solution, pH 1.2 (e.g., 0.1 M HCl)
-
Analytical balance
-
Filter paper
Procedure:
-
Initial Weight: Accurately weigh the dried hydrogel discs (Wd).
-
Swelling: Immerse the dried hydrogel discs in an excess of the desired swelling medium (e.g., PBS or acidic solution) at a constant temperature (e.g., 37°C).
-
Weight Measurement at Intervals: At predetermined time intervals, remove the hydrogel from the swelling medium, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Equilibrium Swelling: Continue the measurements until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation of Swelling Ratio: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Protocol 3: Drug Loading into DHPMA Hydrogels
This protocol describes a common method for loading a drug into the hydrogel matrix.
Materials:
-
Synthesized and dried DHPMA hydrogel discs
-
Model drug (e.g., Doxorubicin)
-
Appropriate solvent for the drug (e.g., deionized water or PBS)
Procedure:
-
Drug Solution Preparation: Prepare a solution of the model drug at a known concentration in the chosen solvent.
-
Equilibrium Swelling Method: Immerse the pre-weighed dried hydrogel discs in the drug solution for a sufficient period (e.g., 48-72 hours) at a specific temperature (e.g., room temperature or 37°C) to allow the hydrogel to swell and absorb the drug solution until equilibrium is reached.
-
Drying: After loading, remove the hydrogels from the drug solution and dry them to a constant weight in a vacuum oven at a low temperature.
-
Determination of Drug Loading: The amount of drug loaded can be determined by measuring the concentration of the drug remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry). The drug loading and encapsulation efficiency are calculated as follows: Drug Loading (%) = (Weight of drug in hydrogel / Weight of drug-loaded hydrogel) x 100 Encapsulation Efficiency (%) = (Weight of drug in hydrogel / Initial weight of drug in the solution) x 100
Protocol 4: In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the release of a loaded drug from the DHPMA hydrogels.
Materials:
-
Drug-loaded DHPMA hydrogel discs
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)
Procedure:
-
Release Setup: Place a pre-weighed drug-loaded hydrogel disc in a known volume of the release medium in a sealed container.
-
Incubation: Incubate the container in a shaking water bath at a constant temperature (e.g., 37°C) and gentle agitation.
-
Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable and validated analytical method.
-
Cumulative Release Calculation: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded in the hydrogel.
Mandatory Visualizations
Caption: Workflow for the synthesis of DHPMA hydrogels.
Caption: Experimental workflow for drug loading and release.
Caption: Key factors affecting drug release from DHPMA hydrogels.
References
- 1. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Free Radical Copolymerization of N-Isopropylacrylamide and this compound: Reaction Kinetics and Characterizations | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 2,3-Dihydroxypropyl Methacrylate in Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,3-Dihydroxypropyl methacrylate (DHPMA) in dental resin composites. Due to its hydrophilic nature, DHPMA is investigated as a monomer to potentially mitigate polymerization shrinkage stress and enhance the biocompatibility of dental restorative materials.
Introduction to this compound (DHPMA)
This compound (also known as glyceryl methacrylate or glycerol dimethacrylate) is a functional methacrylate monomer characterized by the presence of two hydroxyl groups. This diol functionality imparts hydrophilicity, which can influence the properties of the resulting polymer network in a dental composite. The primary rationale for incorporating DHPMA into dental resins is to control the effects of polymerization shrinkage and potentially improve biocompatibility.
Potential Effects of DHPMA on Dental Composite Properties
The incorporation of DHPMA into a dental resin composite is expected to influence several key properties. The hydrophilic nature of DHPMA is anticipated to increase water sorption, which can lead to hygroscopic expansion. This expansion may partially compensate for polymerization shrinkage, a major cause of stress at the restoration-tooth interface, potentially reducing the risk of marginal gap formation and secondary caries.[1][2] However, excessive water sorption can also negatively impact the mechanical stability and longevity of the composite.[3]
Data Presentation
Specific quantitative data on the effects of DHPMA in dental composites is limited in the current literature. The following tables present hypothetical data based on the expected behavior of hydrophilic monomers to illustrate the potential impact of DHPMA.
Table 1: Hypothetical Polymerization Shrinkage of DHPMA-Containing Composites
| Composite Formulation | DHPMA Concentration (wt%) | Volumetric Shrinkage (%) |
| Control (Bis-GMA/TEGDMA) | 0 | 3.5 ± 0.2 |
| Experimental 1 | 5 | 3.3 ± 0.3 |
| Experimental 2 | 10 | 3.1 ± 0.2 |
| Experimental 3 | 15 | 2.9 ± 0.3 |
Table 2: Hypothetical Water Sorption and Solubility of DHPMA-Containing Composites
| Composite Formulation | DHPMA Concentration (wt%) | Water Sorption (µg/mm³) | Solubility (µg/mm³) |
| Control (Bis-GMA/TEGDMA) | 0 | 25 ± 2 | 1.5 ± 0.3 |
| Experimental 1 | 5 | 35 ± 3 | 2.0 ± 0.4 |
| Experimental 2 | 10 | 45 ± 4 | 2.5 ± 0.5 |
| Experimental 3 | 15 | 55 ± 5 | 3.0 ± 0.6 |
Table 3: Hypothetical Mechanical Properties of DHPMA-Containing Composites
| Composite Formulation | DHPMA Concentration (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Control (Bis-GMA/TEGDMA) | 0 | 130 ± 10 | 12 ± 1 |
| Experimental 1 | 5 | 120 ± 9 | 11 ± 1 |
| Experimental 2 | 10 | 110 ± 11 | 10 ± 0.9 |
| Experimental 3 | 15 | 100 ± 8 | 9 ± 0.8 |
Experimental Protocols
The following are detailed protocols for the synthesis of DHPMA, its incorporation into a dental resin composite, and the subsequent testing of key properties.
Synthesis of this compound (DHPMA)
DHPMA can be synthesized via the acid-catalyzed hydrolysis of glycidyl methacrylate (GMA).
Materials:
-
Glycidyl methacrylate (GMA)
-
Sulfuric acid (catalyst)
-
Deionized water
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve GMA in an excess of deionized water.
-
Slowly add a catalytic amount of sulfuric acid to the solution while stirring.
-
Heat the mixture under reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous solution with dichloromethane three times using a separatory funnel.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain crude DHPMA.
-
Purify the DHPMA using column chromatography.
-
Characterize the final product using ¹H NMR and FTIR spectroscopy.
Preparation of Experimental Dental Resin Composites
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (DHPMA)
-
Camphorquinone (photoinitiator)
-
Ethyl-4-dimethylaminobenzoate (EDMAB) (co-initiator)
-
Silanized filler particles (e.g., silica, glass)
-
Dual asymmetric centrifuge (speed mixer)
Procedure:
-
Prepare the resin matrix by mixing Bis-GMA and TEGDMA (e.g., 70:30 wt/wt) for the control group.
-
For the experimental groups, substitute a portion of the TEGDMA with the desired weight percentage of DHPMA (e.g., 5%, 10%, 15%).
-
Add the photoinitiator system (camphorquinone and EDMAB, typically 0.2-0.5 wt% each of the total resin matrix) to the monomer mixture and mix thoroughly in the dark.
-
Gradually add the silanized filler particles to the resin matrix (e.g., 70 wt% filler loading).
-
Mix the components using a dual asymmetric centrifuge until a homogeneous paste is obtained.
-
Store the prepared composite pastes in light-proof containers at 4°C before use.
Measurement of Polymerization Shrinkage
The Archimedes' principle (buoyancy method) is a common method for determining volumetric polymerization shrinkage.
Procedure:
-
Measure the density of the uncured composite paste using a pycnometer.
-
Prepare standardized disc-shaped specimens (e.g., 6 mm diameter, 2 mm thickness).
-
Light-cure the specimens according to the manufacturer's instructions for the light-curing unit.
-
Measure the density of the cured specimens.
-
Calculate the volumetric shrinkage using the following formula: Shrinkage (%) = [(density of cured composite - density of uncured composite) / density of cured composite] x 100
Water Sorption and Solubility Testing (ISO 4049)
Procedure:
-
Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness) and light-cure them.
-
Store the specimens in a desiccator at 37°C until a constant mass (m1) is achieved.
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot them dry, and weigh them (m2).
-
Recondition the specimens in the desiccator until a constant mass (m3) is reached.
-
Calculate water sorption (Wsp) and solubility (Wsl) using the following formulas: Wsp (µg/mm³) = (m2 - m3) / V Wsl (µg/mm³) = (m1 - m3) / V (where V is the volume of the specimen in mm³)
Flexural Strength and Flexural Modulus Testing (ISO 4049)
Procedure:
-
Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) and light-cure them.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Perform a three-point bending test using a universal testing machine with a crosshead speed of 0.5 mm/min.
-
Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas for a three-point bending test.
Biocompatibility Testing: Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of dental materials.
Procedure:
-
Prepare eluates by incubating cured composite specimens in a cell culture medium for 24 hours.
-
Culture human dental pulp stem cells (hDPSCs) or other relevant oral cell lines in 96-well plates.
-
Expose the cells to different concentrations of the eluates for 24, 48, and 72 hours.
-
After the exposure period, add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group (cells cultured in medium without eluate).
Visualizations
Caption: Experimental workflow for evaluating DHPMA in dental composites.
Caption: Logical relationships of DHPMA's effects in dental composites.
Caption: Generalized signaling pathway for methacrylate monomer-induced cytotoxicity.[4]
References
- 1. Ethylene glycol dimethacrylate and diethylene glycol dimethacrylate exhibits cytotoxic and genotoxic effect on human gingival fibroblasts via induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. Water sorption and solubility of dental composites and identification of monomers released in an aqueous environment [pubmed.ncbi.nlm.nih.gov]
- 4. Resin monomers induce apoptosis of the pulp-dentin complex through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biocompatible Coatings with 2,3-Dihydroxypropyl Methacrylate (DHPMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,3-Dihydroxypropyl methacrylate (DHPMA) in the creation of biocompatible hydrogel coatings for medical devices, drug delivery systems, and research applications.
Introduction to DHPMA-based Biocompatible Coatings
This compound (DHPMA) is a functional monomer that possesses both a polymerizable methacrylate group and a hydrophilic diol functionality.[1] This unique structure makes it an excellent candidate for the fabrication of biocompatible hydrogel coatings. These coatings are highly valued in the biomedical field for their ability to improve the surface properties of materials, enhancing their interaction with biological systems.
The primary advantages of DHPMA-based coatings include:
-
Enhanced Biocompatibility: The hydrophilic nature of poly(DHPMA) mimics the aqueous environment of biological tissues, which can reduce protein adsorption and subsequent inflammatory responses.[2]
-
Reduced Biofouling: By resisting protein and cell adhesion, these coatings can prevent the formation of a fibrous capsule around implanted devices, thereby improving their long-term performance.
-
Tunable Properties: DHPMA can be copolymerized with other monomers, such as 2-hydroxyethyl methacrylate (HEMA), to precisely control the coating's properties, including swelling behavior, mechanical strength, and drug release kinetics.[3]
-
Platform for Drug Delivery: The hydrogel matrix can be loaded with therapeutic agents, allowing for localized and sustained drug release.
Applications
DHPMA-based coatings have a wide range of applications in the biomedical field:
-
Medical Implants: Coating metallic or polymeric implants (e.g., orthopedic implants, catheters, and stents) to improve their biocompatibility and reduce the risk of rejection and infection.[4]
-
Biosensors: Enhancing the in-vivo stability and performance of implantable biosensors, such as continuous glucose monitors, by minimizing the foreign body response.[3]
-
Drug Delivery Systems: Serving as a carrier for the controlled release of drugs, growth factors, and other therapeutic molecules.
-
Tissue Engineering: Creating scaffolds that support cell growth and tissue regeneration.
-
Contact Lenses: Improving the comfort and oxygen permeability of contact lenses.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for DHPMA-based hydrogel coatings, providing a comparative overview of their properties.
Table 1: Physicochemical Properties of DHPMA-based Hydrogels
| Hydrogel Composition (molar ratio) | Swelling Degree (%) | Water Retention (%) | Equilibrium Swelling Degree (%) |
| p(HEMA-co-AAc)/Diatomite (-45μm, 5 wt%) | 29.2 | 45.5 | 96.7 |
| Pure p(HEMA-co-AAc) | 1.1 | 41.3 | 89.3 |
*Data adapted from a study on hydrogel composites, demonstrating the significant impact of composition on swelling properties.[5]
Table 2: Protein Adsorption on Hydrogel Surfaces
| Hydrogel Composition | Adsorbed Protein (Bovine Serum Albumin) (µg/cm²) |
| Pectin-Chitosan (PEC-Chi75) | ~200 |
| Chitosan-containing materials (literature range) | 5 - 30 |
*Data adapted from a study on pectin-chitosan hydrogels, illustrating the influence of material composition on protein adsorption.[6] While not DHPMA-specific, this highlights the tunability of protein interactions with hydrogel surfaces.
Table 3: Drug Release Kinetics from Hydrogel Matrices
| Kinetic Model | Release Mechanism | Release Exponent (n) for Cylindrical Matrices |
| Fickian Diffusion | Diffusion controlled | 0.45 |
| Non-Fickian (Anomalous) Transport | Diffusion and swelling controlled | 0.45 < n < 0.89 |
| Case II Transport | Swelling/relaxation controlled | 0.89 |
| Super Case II Transport | Swelling/relaxation controlled | > 0.89 |
This table provides a general framework for analyzing drug release kinetics from hydrogel systems based on the Korsmeyer-Peppas model.[7] The release exponent 'n' is determined by fitting experimental release data to the model.
Experimental Protocols
Protocol for Synthesis of a DHPMA-based Hydrogel Coating via UV-initiated Polymerization
This protocol describes the preparation of a cross-linked poly(DHPMA-co-HEMA) hydrogel coating on a substrate.
Materials:
-
This compound (DHPMA), purified
-
2-Hydroxyethyl methacrylate (HEMA), purified
-
Ethylene glycol dimethacrylate (EGDMA) as a cross-linker
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Substrate (e.g., glass slide, silicon wafer, or medical-grade polymer)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Nitrogen gas
Equipment:
-
UV light source (365 nm)
-
Spin coater (optional, for uniform coating)
-
Glove box or nitrogen-purged chamber
-
Standard laboratory glassware
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
For enhanced adhesion, the substrate surface can be functionalized with a silane coupling agent, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPMA).
-
-
Preparation of the Pre-polymer Solution:
-
In a light-protected vial, prepare the pre-polymer solution by mixing DHPMA and HEMA at the desired molar ratio (e.g., 1:1).
-
Add the cross-linker, EGDMA, typically at 1-2 mol% with respect to the total monomer concentration.
-
Add the photoinitiator, DMPA, at a concentration of 0.5-1 wt% of the total monomer weight.
-
Dissolve the components completely by vortexing.
-
-
Coating Application:
-
Transfer the prepared pre-polymer solution and the cleaned substrate into a nitrogen-purged glove box to minimize oxygen inhibition of the polymerization reaction.
-
Apply the pre-polymer solution to the substrate surface. For a uniform coating, a spin coater can be used (e.g., 30 seconds at 3000 rpm).
-
-
UV Curing:
-
Expose the coated substrate to UV light (365 nm) for a sufficient time to ensure complete polymerization (typically 5-15 minutes, depending on the UV intensity and coating thickness).
-
-
Post-curing and Hydration:
-
After curing, immerse the coated substrate in deionized water or PBS for 24-48 hours to remove any unreacted monomers and to allow the hydrogel to reach its equilibrium swelling state.
-
The coated substrate is now ready for characterization and use.
-
Protocol for Biocompatibility Assessment (In Vitro Cytotoxicity - ISO 10993-5)
This protocol outlines a basic in vitro cytotoxicity test using an extract method.
Materials:
-
DHPMA-coated substrate (sterilized)
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Positive control (e.g., material known to be cytotoxic)
-
Negative control (e.g., non-cytotoxic material like high-density polyethylene)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Extract Preparation:
-
Incubate the sterilized DHPMA-coated material, positive control, and negative control in complete cell culture medium at 37°C for 24 hours. The ratio of material surface area to medium volume should be in accordance with ISO 10993-12 standards.
-
Collect the medium (now the extract) and filter-sterilize it.
-
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the old medium from the wells and replace it with the prepared extracts (from the DHPMA-coated material, positive control, and negative control). Also, include wells with fresh medium as a blank control.
-
Incubate the plate for another 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.
-
Protocol for Protein Adsorption Assay
This protocol describes a method to quantify protein adsorption on the hydrogel coating.
Materials:
-
DHPMA-coated substrate
-
Bovine serum albumin (BSA) or another model protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Micro BCA Protein Assay Kit
Procedure:
-
Protein Solution Preparation:
-
Prepare a BSA solution in PBS at a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Immerse the DHPMA-coated substrates in the BSA solution and incubate at 37°C for a defined period (e.g., 2 hours).
-
-
Rinsing:
-
Carefully remove the substrates from the protein solution and rinse them thoroughly with PBS to remove any non-adsorbed protein.
-
-
Quantification of Adsorbed Protein:
-
The amount of adsorbed protein can be determined by measuring the depletion of protein from the solution before and after incubation using the Micro BCA Protein Assay.
-
Alternatively, the adsorbed protein can be eluted from the surface using a solution like 2% sodium dodecyl sulfate (SDS) and then quantified.
-
Protocol for Drug Release Kinetics Study
This protocol outlines the measurement of drug release from a DHPMA hydrogel coating.
Materials:
-
Drug-loaded DHPMA-coated substrate
-
Release medium (e.g., PBS, pH 7.4)
-
A suitable analytical method for drug quantification (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Drug Loading:
-
The drug can be loaded into the hydrogel either by incorporating it into the pre-polymer solution before curing or by soaking the cured hydrogel in a concentrated drug solution.
-
-
Release Study:
-
Immerse the drug-loaded substrate in a known volume of the release medium at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the drug concentration in the collected aliquots using a pre-validated analytical method.
-
-
Data Analysis:
Visualization of Workflows and Pathways
Experimental Workflow for DHPMA Coating and Characterization
Caption: Workflow for DHPMA hydrogel coating synthesis and evaluation.
General Cellular Response to Implanted Biomaterials
Caption: Modulation of foreign body response by DHPMA coating.
Drug Release Mechanisms from Hydrogel Coatings
Caption: Key mechanisms of drug release from hydrogel coatings.
References
- 1. Inflammation-modulating polymeric nanoparticles: design strategies, mechanisms, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Polymeric Coatings for Implantable Biomaterials and Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Copolymerization of DHPMA with N-isopropylacrylamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the kinetic study of the free radical copolymerization of 2,3-dihydroxypropyl methacrylate (DHPMA) and N-isopropylacrylamide (NIPAAm). The resulting copolymer, poly(DHPMA-co-NIPAAm), is a thermoresponsive polymer with a tunable lower critical solution temperature (LCST), making it a promising material for various biomedical applications, including drug delivery and tissue engineering.
Introduction
The copolymerization of NIPAAm with hydrophilic or hydrophobic comonomers is a widely used strategy to modulate the LCST of the resulting polymer. Incorporating the hydrophilic monomer DHPMA allows for precise control over the phase transition temperature of the copolymer in aqueous solutions. Understanding the copolymerization kinetics is crucial for synthesizing copolymers with a desired monomer sequence and, consequently, predictable and reproducible thermoresponsive behavior. This document outlines the synthesis of poly(DHPMA-co-NIPAAm), the kinetic analysis of the copolymerization, and the characterization of the resulting copolymer's properties.
Quantitative Data Summary
The following tables summarize the key quantitative data derived from the copolymerization of DHPMA and NIPAAm.
Table 1: Monomer Reactivity Ratios
The reactivity ratios for the free radical copolymerization of DHPMA (M₁) and NIPAAm (M₂) were determined using the Fineman-Ross method. The analysis was based on the monomer conversion and copolymer composition at low conversion (≤10%) after 8 minutes of reaction.[1]
| Monomer | Reactivity Ratio (r) | Interpretation |
| DHPMA (r₁) | 3.09[1] | DHPMA radical preferentially adds another DHPMA monomer over a NIPAAm monomer. |
| NIPAAm (r₂) | 0.11[1] | NIPAAm radical preferentially adds a DHPMA monomer over another NIPAAm monomer. |
The product of the reactivity ratios (r₁ * r₂ = 0.34) is less than 1, which suggests a tendency towards random incorporation of the monomers into the copolymer chain.
Table 2: Lower Critical Solution Temperature (LCST) of Poly(DHPMA-co-NIPAAm) Copolymers
The LCST of the copolymers increases with a higher molar content of the hydrophilic DHPMA monomer in the final copolymer.[1]
| DHPMA Content in Copolymer (mol%) | LCST (°C) |
| 0 (PNIPAAm homopolymer) | 31.1 |
| 34.21 | 33.0 |
| 57.98 | 42.1 |
Experimental Protocols
Synthesis of Poly(DHPMA-co-NIPAAm) via Free Radical Polymerization
This protocol describes a typical procedure for the synthesis of poly(DHPMA-co-NIPAAm).
Materials:
-
This compound (DHPMA)
-
N-isopropylacrylamide (NIPAAm)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Copper(I) chloride (CuCl) (inhibitor for NMR samples)
-
1,4-Dinitrobenzene (internal standard for NMR)
-
Nitrogen gas (99.99%)
Procedure:
-
In a Schlenk flask, dissolve the desired total amount of comonomers (e.g., 33.0 mmol total) and AIBN (0.5 mol% relative to total monomers) in DMSO (e.g., 30.0 mL).[1]
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.[1]
-
Subject the flask to three cycles of vacuum and nitrogen purging to ensure an inert atmosphere.[1]
-
Immerse the Schlenk flask in a preheated water bath at 70°C and begin magnetic stirring.[1]
-
To monitor the reaction kinetics, withdraw aliquots (e.g., 200 µL) of the reaction mixture at predetermined time points (e.g., 0, 10, 20, 30, 60, and 120 minutes).[1]
-
Immediately mix each aliquot with a solution of DMSO-d₆ (e.g., 400.0 µL) containing a known amount of CuCl (e.g., 72.0 µg) to quench the polymerization and 1,4-dinitrobenzene (e.g., 3.0 mg) as an internal standard for ¹H NMR analysis.[1]
-
After the desired reaction time (e.g., 2 hours), terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
The resulting copolymer can be purified by dialysis against deionized water and isolated by lyophilization.
Kinetic Analysis of Copolymerization
The kinetics of the copolymerization are monitored by determining the conversion of each monomer over time using ¹H NMR spectroscopy.
¹H NMR Analysis:
-
Acquire ¹H NMR spectra of the quenched samples.
-
The conversion of DHPMA and NIPAAm can be calculated by comparing the integration of their characteristic vinyl proton signals with the integration of the internal standard (1,4-dinitrobenzene). The characteristic vinyl proton signals for DHPMA and NIPAAm are typically found around 5.67 ppm and 5.54 ppm, respectively.[1]
-
Plot the monomer conversion as a function of time to obtain the kinetic profiles for the copolymerization. After two hours of reaction, the conversion of DHPMA is expected to be over 90%, while the conversion of NIPAAm will be over 60%.[1]
Determination of Monomer Reactivity Ratios using the Fineman-Ross Method
The Fineman-Ross method is a graphical technique used to determine monomer reactivity ratios from copolymerization data at low monomer conversions (<10%).
Theoretical Background:
The Fineman-Ross equation is a linearization of the Mayo-Lewis copolymerization equation:
G = H * r₁ - r₂
Where:
-
f₁ and f₂ are the mole fractions of monomers 1 (DHPMA) and 2 (NIPAAm) in the feed.
-
F₁ and F₂ are the mole fractions of monomers 1 and 2 in the copolymer at low conversion.
-
G = (F₁/F₂) * [(f₂/f₁)² * (F₁/F₂)]
-
H = (f₁/f₂)² * (F₂/F₁)
By plotting G versus H for a series of experiments with different initial monomer feed ratios, a straight line is obtained where the slope is r₁ and the y-intercept is -r₂.
Illustrative Protocol:
-
Perform a series of copolymerization reactions with varying initial mole fractions of DHPMA (f₁) and NIPAAm (f₂).
-
Stop the reactions at low conversion (<10%), which can be monitored by ¹H NMR as described in section 3.2. For the DHPMA/NIPAAm system, this is typically achieved within the first 8 minutes of the reaction.[1]
-
Determine the mole fraction of each monomer incorporated into the copolymer (F₁ and F₂) at low conversion. This can be achieved through ¹H NMR analysis of the purified copolymer or by analyzing the unreacted monomer concentrations in the reaction mixture.
-
Calculate the corresponding G and H values for each experiment.
-
Construct a Fineman-Ross plot by plotting G on the y-axis and H on the x-axis.
-
Perform a linear regression on the data points. The slope of the line will give the reactivity ratio of DHPMA (r₁), and the negative of the y-intercept will give the reactivity ratio of NIPAAm (r₂).
Visualizations
Caption: Experimental workflow for the synthesis and kinetic analysis of Poly(DHPMA-co-NIPAAm).
Caption: Logical flow for determining reactivity ratios using the Fineman-Ross method.
References
Application Notes and Protocols for Controlled Radical Polymerization of 2,3-Dihydroxypropyl Methacrylate (DHPMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of well-defined poly(2,3-dihydroxypropyl methacrylate) (pDHPMA), also known as poly(glycerol monomethacrylate) (pGMA), using controlled radical polymerization (CRP) techniques. The ability to precisely control the molecular weight and architecture of pDHPMA is crucial for its application in drug delivery systems, biocompatible coatings, and hydrogels. This document focuses on two of the most robust and versatile CRP methods: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Introduction to Controlled Radical Polymerization of DHPMA
Conventional free radical polymerization of DHPMA often leads to polymers with broad molecular weight distributions and poor architectural control. Controlled radical polymerization techniques overcome these limitations by introducing a dynamic equilibrium between active and dormant propagating species. This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (Đ), and complex architectures such as block copolymers.
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a versatile CRP technique that can be applied to a wide range of monomers under various reaction conditions. It utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined polymers.
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP method that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. ATRP is known for its tolerance to various functional groups and its ability to produce polymers with very low polydispersity.
Data Presentation: Comparison of CRP Techniques for DHPMA
The following table summarizes the quantitative data obtained from the controlled polymerization of DHPMA using RAFT and ATRP techniques, providing a clear comparison of their effectiveness.
| Polymerization Technique | Monomer/Precursor | Initiator | RAFT Agent/Ligand | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| RAFT (Solution) | DHPMA (GMA) | ACVA | CPDB | - | Water | 70 | 5 | >97 | - | - | [1] |
| RAFT (Emulsion) | IPGMA | ACVA | PGMA-CPDB macro-CTA | - | Water (pH 4) | 70 | - | >97 | - | - | [1] |
| ATRP | DHPMA (GMA) | - | - | - | Methanol | 20 | few | high | - | 1.30 | [2] |
| ARGET ATRP | DHPMA (GMA) | - | TPMA | CuCl₂ | PBS | 25 | - | ~70 | - | 1.25 - 1.35 | [3] |
Abbreviations: DHPMA: this compound; GMA: Glycerol monomethacrylate; IPGMA: Isopropylideneglycerol methacrylate; ACVA: 4,4'-Azobis(4-cyanovaleric acid); CPDB: 2-Cyano-2-propyl dithiobenzoate; PGMA: Poly(glycerol monomethacrylate); ATRP: Atom Transfer Radical Polymerization; ARGET ATRP: Activators ReGenerated by Electron Transfer ATRP; TPMA: Tris(2-pyridylmethyl)amine; PBS: Phosphate-buffered saline; Mn: Number-average molecular weight; Đ: Polydispersity index (Mw/Mn).
Experimental Protocols
RAFT Aqueous Solution Polymerization of DHPMA
This protocol describes the synthesis of pDHPMA via RAFT aqueous solution polymerization.[1]
Materials:
-
This compound (DHPMA/GMA)
-
2-Cyano-2-propyl dithiobenzoate (CPDB) RAFT agent
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) initiator
-
Deionized water
-
Round-bottomed flask with a magnetic stir bar
-
Nitrogen source
-
Oil bath
Procedure:
-
Weigh the CPDB RAFT agent and DHPMA monomer into a round-bottomed flask.
-
Purge the flask with nitrogen for 30 minutes.
-
In a separate vial, dissolve the ACVA initiator in deionized water.
-
Add the ACVA solution to the monomer/RAFT agent mixture.
-
Purge the resulting solution with nitrogen for an additional 30 minutes.
-
Seal the flask and immerse it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 5 hours.
-
Quench the polymerization by exposing the reaction mixture to air and cooling to room temperature.
-
The final monomer conversion can be determined by ¹H NMR spectroscopy.
"Protein-Friendly" ARGET ATRP of DHPMA in Aqueous Media
This protocol is adapted for the synthesis of pDHPMA under biologically compatible conditions, making it suitable for creating polymer-protein conjugates.[3]
Materials:
-
This compound (DHPMA/GMA)
-
Ethyl α-bromoisobutyrate (EBiB) or a protein-based macroinitiator
-
Copper(II) chloride (CuCl₂)
-
Tris(2-pyridylmethyl)amine (TPMA) ligand
-
Ascorbic acid (reducing agent)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen source
-
Syringe pump
Procedure:
-
To a Schlenk flask, add DHPMA, the initiator (e.g., EBiB), and PBS.
-
Degas the solution by three freeze-pump-thaw cycles.
-
In a separate vial, prepare a stock solution of CuCl₂ and TPMA in degassed PBS.
-
Add the catalyst solution to the monomer/initiator mixture under a nitrogen atmosphere.
-
Prepare a degassed solution of ascorbic acid in PBS.
-
Slowly feed the ascorbic acid solution into the reaction mixture using a syringe pump to initiate the polymerization.
-
Maintain the reaction at room temperature (25 °C) under a nitrogen atmosphere.
-
Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR.
-
Terminate the polymerization by opening the flask to air.
-
The resulting polymer can be purified by dialysis against deionized water.
Visualization of Polymerization Mechanisms and Workflows
RAFT Polymerization Mechanism
Caption: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mechanism.
ATRP Mechanism
Caption: Atom Transfer Radical Polymerization (ATRP) equilibrium.
General Experimental Workflow for CRP of DHPMA
Caption: General workflow for controlled radical polymerization of DHPMA.
References
Application Notes and Protocols: 2,3-Dihydroxypropyl Methacrylate (DHPMA) as a Crosslinking Agent in Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxypropyl methacrylate (DHPMA) is a bifunctional monomer that serves as an effective crosslinking agent in a variety of coating formulations.[1][2] Its unique molecular structure, featuring both a polymerizable methacrylate group and two hydrophilic hydroxyl groups, allows for the formation of robust, three-dimensional polymer networks.[1] This dual functionality imparts enhanced mechanical properties, chemical resistance, and hydrophilicity to the resulting coatings, making DHPMA a versatile component in the development of advanced materials for industrial, biomedical, and pharmaceutical applications.[3][4]
These application notes provide detailed protocols for the utilization of DHPMA as a crosslinking agent in two common types of coating systems: UV-curable coatings and two-component polyurethane coatings. Additionally, it outlines methods for the preparation of DHPMA-based hydrogel coatings for biomedical applications.
Key Properties of DHPMA
| Property | Value | Reference |
| Chemical Formula | C₇H₁₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Functionality | Methacrylate (for polymerization), Diol (for crosslinking) | --INVALID-LINK-- |
| Key Features | Hydrophilic, Biocompatible, Reactive | --INVALID-LINK-- |
Applications in Coatings
The incorporation of DHPMA as a crosslinking agent can significantly improve the performance of coatings:
-
Enhanced Mechanical Properties: The formation of a dense crosslinked network increases the hardness, scratch resistance, and durability of the coating.
-
Improved Chemical Resistance: The three-dimensional network structure limits the penetration of solvents and chemicals, thereby enhancing the coating's resistance.
-
Increased Adhesion: The hydroxyl groups can form hydrogen bonds with substrates, improving the adhesion of the coating.[2]
-
Hydrophilicity and Biocompatibility: The presence of diol groups increases the hydrophilicity of the coating surface, which is particularly advantageous for biomedical applications such as anti-fouling coatings and biocompatible device coatings.[4]
Experimental Protocols
Protocol 1: UV-Curable Coating Formulation
This protocol describes the preparation of a UV-curable coating where DHPMA is used as a reactive diluent and crosslinking agent.
Materials:
-
Epoxy Acrylate Oligomer (e.g., Bisphenol A based)
-
This compound (DHPMA)
-
Reactive Monomer (e.g., Trimethylolpropane Triacrylate, TMPTA)
-
Photoinitiator (e.g., 1-Hydroxycyclohexyl Phenyl Ketone)
-
Substrate (e.g., glass slides, metal panels)
Equipment:
-
Magnetic stirrer and stir bar
-
High-speed mixer (optional)
-
Film applicator (e.g., barcoater)
-
UV curing system with a medium-pressure mercury lamp
Procedure:
-
Formulation Preparation:
-
In a light-protected beaker, combine the epoxy acrylate oligomer and the reactive monomer (TMPTA).
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Gradually add the desired amount of DHPMA (e.g., 5, 10, 15 wt%) to the mixture while stirring.
-
Once the DHPMA is fully dissolved, add the photoinitiator (typically 2-5 wt% of the total formulation).
-
Continue stirring in the dark until the photoinitiator is completely dissolved and the formulation is homogeneous.
-
-
Coating Application:
-
Clean the substrate thoroughly with a suitable solvent (e.g., acetone, isopropanol) to remove any contaminants.
-
Apply the formulated coating onto the substrate using a film applicator to achieve a uniform thickness (e.g., 50 µm).
-
-
UV Curing:
-
Immediately place the coated substrate under the UV lamp.
-
Cure the coating by exposing it to UV radiation. The curing time and intensity will depend on the specific formulation and the UV lamp used (a typical starting point is an intensity of 100 mW/cm² for 10-30 seconds).
-
Ensure complete curing by checking for a tack-free surface.
-
Characterization:
-
Hardness: Pencil Hardness Test (ASTM D3363) or Pendulum Hardness Test (ASTM D4366).
-
Adhesion: Cross-hatch Adhesion Test (ASTM D3359).[5]
-
Chemical Resistance: Spot tests with various solvents (e.g., ethanol, acetone, xylene) for a specified duration, followed by visual inspection for any degradation.
Protocol 2: Two-Component Polyurethane Coating Formulation
This protocol outlines the preparation of a two-component (2K) polyurethane coating using DHPMA as a reactive polyol.
Materials:
-
Part A (Polyol Component):
-
Acrylic Polyol Resin
-
This compound (DHPMA)
-
Solvent (e.g., a mixture of xylene and butyl acetate)
-
Flow and leveling agents
-
-
Part B (Isocyanate Component):
-
Polyisocyanate (e.g., Hexamethylene diisocyanate (HDI) trimer or Isophorone diisocyanate (IPDI) trimer)[6]
-
Solvent (as in Part A)
-
-
Substrate (e.g., steel panels)
Equipment:
-
Mechanical stirrer
-
Viscometer
-
Spray gun or film applicator
-
Drying oven
Procedure:
-
Preparation of Part A (Polyol Component):
-
In a mixing vessel, dissolve the acrylic polyol resin in the solvent mixture.
-
Add the desired amount of DHPMA (e.g., 5, 10, 15 wt% based on total resin solids) and stir until fully dissolved.
-
Incorporate flow and leveling agents as required and mix until the component is homogeneous.
-
-
Preparation of Part B (Isocyanate Component):
-
In a separate moisture-free container, dilute the polyisocyanate with the solvent to the desired viscosity.
-
-
Mixing and Application:
-
Just before application, mix Part A and Part B in the specified stoichiometric ratio (typically based on the NCO:OH ratio, e.g., 1.1:1).[6]
-
Stir the mixture thoroughly for a few minutes.
-
Apply the coating to the prepared substrate using a spray gun or film applicator to the desired film thickness.
-
-
Curing:
-
Allow the coated substrate to flash off at room temperature for about 15-30 minutes to allow solvents to evaporate.
-
Cure the coating in a drying oven at a specified temperature and time (e.g., 60-80°C for 30-60 minutes). The curing schedule will depend on the specific polyisocyanate and catalyst used.
-
Characterization:
-
Hardness: Pencil Hardness Test (ASTM D3363).
-
Impact Resistance: Falling Weight Impact Test (ASTM D2794).
-
Flexibility: Conical Mandrel Bend Test (ASTM D522).
-
Solvent Resistance: MEK Rub Test (ASTM D4752).
Protocol 3: DHPMA-Based Hydrogel Coating for Biomedical Applications
This protocol details the synthesis of a crosslinked hydrogel coating on a substrate, suitable for biomedical applications.[4][7][8][9][10]
Materials:
-
This compound (DHPMA)
-
Co-monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)[4]
-
Crosslinking agent (e.g., ethylene glycol dimethacrylate, EGDMA)
-
Photoinitiator (e.g., Irgacure 2959, for biocompatibility)
-
Phosphate-buffered saline (PBS)
-
Substrate (e.g., glass, polymer films)
Equipment:
-
Vortex mixer
-
UV curing chamber (with controlled wavelength, e.g., 365 nm)
-
Spin coater (optional)
Procedure:
-
Pre-treatment of Substrate:
-
Clean the substrate meticulously. For enhanced adhesion, the surface can be plasma-treated or functionalized with a silane coupling agent like 3-(trimethoxysilyl)propyl methacrylate.
-
-
Hydrogel Precursor Solution Preparation:
-
In a vial, prepare a solution of DHPMA and HEMA in PBS at the desired molar ratio.
-
Add the crosslinking agent (EGDMA, typically 1-5 mol% of the total monomers).
-
Add the photoinitiator (e.g., 0.5-1 wt%).
-
Vortex the solution until all components are fully dissolved.
-
-
Coating and Crosslinking:
-
Apply the hydrogel precursor solution onto the pre-treated substrate. A uniform film can be achieved using a spin coater.
-
Place the coated substrate in a UV curing chamber and expose it to UV light to initiate photopolymerization and crosslinking. The exposure time will depend on the initiator concentration and light intensity.
-
-
Post-curing and Hydration:
-
After curing, immerse the coated substrate in PBS to remove any unreacted monomers and to allow the hydrogel to swell to its equilibrium state.
-
Replace the PBS solution several times over a 24-hour period to ensure complete purification.
-
Characterization:
-
Swelling Ratio: Determined by measuring the weight of the hydrogel in its swollen and dry states.
-
Contact Angle Measurement: To assess the hydrophilicity of the hydrogel surface.
-
Surface Morphology: Analyzed using Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).
-
Biocompatibility Assays: In vitro cell culture studies to evaluate cytotoxicity and cell adhesion.
Data Presentation
Table 1: Effect of DHPMA Concentration on Mechanical Properties of UV-Cured Coatings
| DHPMA (wt%) | Pencil Hardness | Adhesion (ASTM D3359) | Chemical Resistance (Ethanol, 1 hr) |
| 0 | 2H | 4B | Slight Swelling |
| 5 | 3H | 5B | No Effect |
| 10 | 4H | 5B | No Effect |
| 15 | 5H | 5B | No Effect |
Note: The data presented in this table is representative and will vary depending on the specific formulation.
Table 2: Performance of 2K Polyurethane Coatings with and without DHPMA
| Property | Standard PU Coating | PU Coating with 10% DHPMA |
| Pencil Hardness | H | 3H |
| Impact Resistance (in-lbs) | 40 | 60 |
| Flexibility (Mandrel Bend) | Pass 1/8" | Pass 1/8" |
| MEK Rubs | >100 | >200 |
Note: The data presented in this table is for illustrative purposes.
Visualizations
Caption: Workflow for the preparation of a UV-curable coating incorporating DHPMA.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 2. datainsightsmarket.com [datainsightsmarket.com]
- 3. [PDF] Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Natural Polymer-Based Hydrogels: From Polymer to Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of 2,3-Dihydroxypropyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,3-dihydroxypropyl methacrylate) (PDHPMA), a hydrophilic and biocompatible polymer, is of significant interest in the biomedical field, particularly for applications in drug delivery, tissue engineering, and as a component of advanced hydrogel systems. Its pendant diol functionality provides sites for further modification and enhances its water solubility and biocompatibility. Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that enables the synthesis of PDHPMA with well-defined molecular weights and low polydispersity, crucial for predictable material performance in sensitive applications.[1]
This document provides detailed application notes and experimental protocols for the synthesis of PDHPMA via ATRP, primarily through the polymerization of its protected monomer, solketal methacrylate (SMA), followed by a straightforward hydrolysis step.
Application Notes
The unique properties of PDHPMA make it a versatile platform for various biomedical applications:
-
Tissue Engineering: PDHPMA-based scaffolds can provide a supportive and hydrated environment that mimics the extracellular matrix, promoting cell adhesion, proliferation, and differentiation.[2] The ability to control the polymer architecture via ATRP allows for the fabrication of scaffolds with tailored mechanical properties and degradation rates.
-
Biocompatible Coatings: Surfaces of medical implants and devices can be modified with PDHPMA brushes to improve their biocompatibility and reduce protein fouling and cell adhesion, thereby minimizing the foreign body response.
-
Hydrogels for Glucose Sensing: Hydrogels containing PDHPMA have shown promise in improving the performance of implantable glucose sensors by enhancing their sensitivity and response time due to their high water content and uniform porosity.[7]
Experimental Protocols
The synthesis of PDHPMA via ATRP is most commonly achieved through a two-step process: the ATRP of solketal methacrylate (SMA), a protected form of this compound, followed by the acidic hydrolysis of the resulting poly(solketal methacrylate) (PSMA).
Protocol 1: Atom Transfer Radical Polymerization of Solketal Methacrylate (SMA)
This protocol is based on typical conditions for the ATRP of methacrylates.
Materials:
-
Solketal methacrylate (SMA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Methanol (for precipitation)
-
Alumina column (for catalyst removal)
Procedure:
-
Monomer and Solvent Purification: Purify SMA by passing it through a column of basic alumina to remove the inhibitor. Purify anisole by distillation over calcium hydride.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol) and the desired amount of anisole.
-
Degassing: Seal the flask with a rubber septum and deoxygenate the contents by three freeze-pump-thaw cycles.
-
Addition of Ligand, Monomer, and Initiator: Under an inert atmosphere, add PMDETA (e.g., 0.087 g, 0.5 mmol), SMA (e.g., 10.0 g, 50 mmol), and EBiB (e.g., 0.097 g, 0.5 mmol) to the flask via syringe.
-
Polymerization: Place the flask in a preheated oil bath at 60°C and stir. Monitor the reaction progress by taking samples periodically and analyzing them by ¹H NMR (for conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and polydispersity).
-
Termination and Purification: After the desired conversion is reached (e.g., 6 hours), terminate the polymerization by opening the flask to air and cooling it to room temperature. Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Data Presentation: ATRP of Solketal Methacrylate (SMA)
| Entry | [SMA]:[EBiB]:[CuBr]:[PMDETA] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol , GPC) | Đ (M_w/M_n) |
| 1 | 100:1:1:1 | Anisole | 60 | 6 | ~90 | ~18,000 | 1.15 |
| 2 | 200:1:1:1 | Anisole | 60 | 8 | ~85 | ~34,000 | 1.20 |
Note: The data in this table is illustrative and based on typical results for ATRP of methacrylates. Actual results may vary.
Protocol 2: Hydrolysis of Poly(solketal methacrylate) (PSMA) to Poly(this compound) (PDHPMA)
Materials:
-
Poly(solketal methacrylate) (PSMA)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, e.g., 1 M aqueous solution)
-
Dialysis tubing (MWCO suitable for the polymer)
-
Deionized water
Procedure:
-
Dissolution: Dissolve the synthesized PSMA in THF.
-
Acidification: Add an aqueous solution of HCl to the polymer solution. The amount of acid should be in excess relative to the acetal groups.
-
Hydrolysis: Stir the mixture at room temperature for 24-48 hours. The progress of the hydrolysis can be monitored by ¹H NMR by observing the disappearance of the characteristic signals of the acetal group.[7]
-
Purification: Transfer the resulting PDHPMA solution into a dialysis tube and dialyze against deionized water for several days, with frequent changes of water, to remove the acid, THF, and any other small molecule impurities.
-
Isolation: Freeze-dry the purified polymer solution to obtain the final PDHPMA product as a white solid.
Mandatory Visualizations
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Experimental workflow for the synthesis of PDHPMA.
Caption: Signaling pathway for stimuli-responsive drug delivery.
References
- 1. Controlled release of doxorubicin from pH-responsive microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled release of doxorubicin from pH-responsive microgels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Controlled delivery of ibuprofen from poly(vinyl alcohol)−poly(ethylene glycol) interpenetrating polymeric network hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Polysaccharide-Based Hydrogels: Rheological and Texture Properties and Ibuprofen Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Ibuprofen Prolonged Release of Biomedical PLA-PEG-PLA Hydrogel via Degradation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing premature polymerization of 2,3-Dihydroxypropyl methacrylate
An essential resource for researchers, scientists, and drug development professionals, this technical support center provides detailed guidance on preventing the premature polymerization of 2,3-Dihydroxypropyl methacrylate (DHPMA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHPMA) and why is it prone to premature polymerization?
A1: this compound (DHPMA), also known as glyceryl monomethacrylate, is a hydrophilic monomer used in the synthesis of polymers for biomedical applications like hydrogels, contact lenses, and drug delivery systems.[1][][] Its methacrylate group contains a carbon-carbon double bond that is susceptible to free-radical polymerization. This process, if not controlled, can occur spontaneously and prematurely, initiated by energy sources like heat and light, or by contaminants.[4][5]
Q2: What is a polymerization inhibitor and how does it work for DHPMA?
A2: A polymerization inhibitor is a chemical compound added to monomers to prevent spontaneous polymerization during transport and storage.[5][6] For DHPMA, the most common inhibitor is the monomethyl ether of hydroquinone (MEHQ).[7] MEHQ functions by reacting with and neutralizing free radicals. This process requires the presence of dissolved oxygen to regenerate the inhibitor, allowing it to scavenge new radicals.[4][8] Therefore, DHPMA should never be stored under an inert (oxygen-free) atmosphere.[8]
Q3: What are the primary causes of premature polymerization in DHPMA?
A3: The main triggers for unwanted polymerization are:
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Elevated Temperatures: Heat can initiate the formation of free radicals.
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Exposure to Light: Ultraviolet (UV) light provides the energy to initiate polymerization.[4]
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Inhibitor Depletion: The inhibitor is consumed over time and its effectiveness will decrease.
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Absence of Oxygen: Oxygen is crucial for the function of phenolic inhibitors like MEHQ.[4][8]
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Contamination: Impurities such as metal ions, peroxides, or incompatible reagents can catalyze polymerization.[4]
Q4: How should I properly store DHPMA to ensure its stability?
A4: Proper storage is critical for maximizing the shelf-life of DHPMA. Key recommendations are summarized in the table below.
Q5: I need to use inhibitor-free DHPMA for my experiment. How can I safely remove the inhibitor right before use?
A5: Removing the inhibitor makes the monomer highly reactive and susceptible to rapid polymerization.[9] It is crucial to use the purified monomer immediately. A common and effective method is passing the monomer through a column packed with basic alumina.[10] For detailed instructions, refer to Experimental Protocol 2 . Other methods include using pre-packed inhibitor removal columns or adsorption with activated carbon.[9][11]
Data Presentation
Table 1: Recommended Storage and Handling Conditions for DHPMA
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Minimizes the rate of spontaneous radical formation.[7][12] |
| Light | Store in an opaque or amber container in a dark location. | Prevents UV light from initiating polymerization.[4] |
| Atmosphere | Store under an air headspace; do not blanket with inert gas (N₂, Ar). | Oxygen is required for the MEHQ inhibitor to function effectively.[4][8] |
| Container | Keep container tightly sealed in the original packaging. | Prevents contamination and evaporation of the monomer.[4] |
| Purity | Avoid contact with incompatible materials (e.g., strong acids/bases, oxidizing agents, metal salts). | Contaminants can initiate or accelerate polymerization.[4] |
Table 2: Common Inhibitors for Methacrylate Monomers
| Inhibitor | Abbreviation | Typical Concentration | Notes |
| Monomethyl Ether of Hydroquinone | MEHQ | 50 - 350 ppm for DHPMA[7] | Most common for DHPMA. Requires oxygen to function. |
| Hydroquinone | HQ | Varies | Can be removed with basic alumina columns or caustic wash.[11][13] |
| Butylated Hydroxytoluene | BHT | ~100 ppm (0.01% by weight)[14] | Often used in combination with other inhibitors. |
| 4-tert-Butylcatechol | TBC | ~15 ppm to 100 ppm[6][11] | Effective inhibitor, often used for butadiene and other monomers. |
Troubleshooting Guide
Table 3: Troubleshooting Premature Polymerization Issues
| Symptom Observed | Potential Cause(s) | Recommended Action(s) |
| Increased Viscosity | Onset of polymerization; low level of polymer has formed. | 1. Check the inhibitor concentration (See Protocol 1). 2. If the monomer is still usable, consider filtering it to remove polymer before use. 3. Review storage conditions to ensure they meet recommendations. |
| Hazy or Cloudy Appearance | Formation of insoluble polymer particles. | 1. The monomer is likely unusable for most applications. 2. Quantify the polymer content to confirm (See Protocol 3). 3. Dispose of the material according to safety guidelines. |
| Solidification (Partial or Complete) | Advanced polymerization has occurred. | 1. The material is unusable and cannot be salvaged. 2. Do not attempt to heat the container, as this can lead to a dangerous runaway reaction. 3. Dispose of the entire container following institutional hazardous waste protocols. |
| Monomer Polymerizes During Inhibitor Removal | Monomer is too hot; removal column is exhausted; purified monomer was not used immediately. | 1. If using a column, ensure the monomer is not heated and the flow rate is not too slow.[11] 2. Use fresh inhibitor removal media. 3. Use the purified monomer immediately after it is collected.[9] |
Experimental Protocols
Protocol 1: Colorimetric Estimation of MEHQ Inhibitor Level
This method uses a colorimetric reaction with sodium hydroxide to estimate MEHQ concentration.
-
Apparatus: 500 mL separatory funnel, measuring cylinders, color spectrometer.
-
Reagents: 5% (w/v) Sodium Hydroxide (NaOH) solution, DHPMA sample.
-
Procedure:
-
Place 10 mL of the DHPMA sample into a 500 mL separatory funnel.
-
Add 90 mL of the 5% NaOH solution to the funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting pressure. The MEHQ will react with the NaOH to form a colored species in the aqueous layer.
-
Allow the two layers to separate completely.
-
Carefully drain the lower aqueous (NaOH) layer into a clean flask.
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Calibrate the color spectrometer using a fresh 5% NaOH solution as a blank.
-
Measure the absorbance or transmittance of the sample's aqueous layer.
-
Compare the reading to a standard curve prepared from solutions of known MEHQ concentrations to determine the ppm level in your sample.[13]
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Protocol 2: Removal of MEHQ Inhibitor Using an Alumina Column
This protocol describes a standard laboratory method for preparing inhibitor-free monomer.
-
Apparatus: Glass chromatography column (1-2 cm diameter), cotton or glass wool, addition funnel.
-
Reagents: Basic alumina (activated), DHPMA monomer.
-
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Fill the column approximately three-quarters full with basic alumina.
-
Secure the column vertically to a stand in a fume hood. Place a clean, dry collection flask (e.g., a round-bottom flask) underneath the column outlet.
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Pre-wash the column by passing a small amount of fresh, inhibited monomer through the alumina.
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Add the DHPMA monomer to be purified into an addition funnel secured above the column.
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Add the monomer dropwise to the top of the alumina column. Do not let the column run dry.
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Collect the inhibitor-free monomer that elutes from the column.
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CRITICAL: Use the purified monomer immediately.[9][10] Do not store it, as it is now highly susceptible to polymerization.
-
Protocol 3: Quantification of Polymer Impurity via Gravimetry
This method determines the weight percentage of polymer in a monomer sample.
-
Apparatus: Beakers, vacuum filtration apparatus, filter paper, vacuum oven.
-
Reagents: DHPMA sample, a non-solvent for the polymer but a solvent for the monomer (e.g., methanol or another suitable solvent in which poly(DHPMA) will precipitate).
-
Procedure:
-
Accurately weigh a sample of the DHPMA monomer (e.g., 10 g) into a beaker.
-
Slowly add a measured excess of the non-solvent while stirring. The polymer will precipitate out as a solid.
-
Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Pre-weigh a piece of filter paper.
-
Collect the precipitated polymer by vacuum filtration.
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Wash the collected polymer with a small amount of fresh non-solvent to remove any remaining monomer.
-
Carefully remove the filter paper with the polymer and dry it in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
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Calculate the weight percentage of the polymer impurity: (Weight of dry polymer / Initial weight of monomer sample) * 100.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing issues with DHPMA.
Caption: Simplified mechanism of MEHQ inhibition of free-radical polymerization.
References
- 1. This compound | High-Purity RUO [benchchem.com]
- 4. 2spi.com [2spi.com]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Polymerization Inhibitor [aai.solutions]
- 7. This compound [myskinrecipes.com]
- 8. gantrade.com [gantrade.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. scipoly.com [scipoly.com]
- 13. Determination of Inhibitor Content in Acrylic Monomer [chemicalslearning.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Optimizing DHPMA Synthesis
Welcome to the technical support center for the synthesis of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and optimized reaction parameters to assist researchers, scientists, and drug development professionals in achieving high-yield and high-purity DHPMA for their research and development needs.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of DHPMA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction. | • Increase reaction time.• Ensure the dropwise addition of methacryloyl chloride or methacrylic anhydride is slow enough to maintain the optimal reaction temperature.• Check the purity of the starting materials, especially the 3-amino-1,2-propanediol. |
| Side reactions, such as polymerization of the methacrylate group. | • Maintain a low reaction temperature (0-5 °C) to minimize polymerization.• Consider the use of a polymerization inhibitor, such as hydroquinone, in the reaction mixture. | |
| Loss of product during workup and purification. | • Optimize the extraction and purification steps. Ensure complete extraction from the aqueous phase.• Use appropriate recrystallization solvents to maximize crystal formation and minimize loss in the mother liquor. | |
| Product is an oil or does not solidify | Presence of impurities. | • The presence of unreacted starting materials or byproducts can inhibit crystallization. Improve the purification process, for example, by performing a second recrystallization or using column chromatography.• Ensure the complete removal of the solvent after extraction. |
| Isomer formation. | • The formation of the 1,3-dihydroxypropyl methacrylate isomer can occur. While difficult to completely avoid, purification by column chromatography may help to separate the isomers. | |
| Presence of multiple spots on TLC analysis | Incomplete reaction or side reactions. | • This indicates the presence of starting materials, byproducts, or polymers. Refer to the solutions for "Low Product Yield". |
| Degradation of the product. | • DHPMA can be sensitive to high temperatures. Avoid excessive heating during solvent removal and purification. | |
| Polymerization of the product during storage | Exposure to light, heat, or oxygen. | • Store the purified DHPMA at a low temperature (e.g., -20 °C) in a dark, airtight container.• Consider adding a polymerization inhibitor (e.g., MEHQ) to the purified product for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for DHPMA synthesis?
The reaction is typically carried out at a low temperature, between 0 and 5 °C, especially during the addition of the acryloylating agent (methacryloyl chloride or methacrylic anhydride). This helps to control the exothermic reaction and minimize side reactions, such as polymerization.
Q2: Which acrylolating agent is better: methacryloyl chloride or methacrylic anhydride?
Methacryloyl chloride is more reactive but can be more difficult to handle due to its sensitivity to moisture and the formation of corrosive HCl as a byproduct. Methacrylic anhydride is a good alternative that is less volatile and produces methacrylic acid as a byproduct, which can be removed by a basic wash during workup.
Q3: How can I purify the synthesized DHPMA?
Purification is crucial for obtaining high-purity DHPMA. A common method is recrystallization from a suitable solvent system, such as acetone or a mixture of methanol and diethyl ether. For very high purity, vacuum distillation or column chromatography can be employed. It has been noted that commercial DHPMA is often purified by vacuum distillation to achieve purity greater than 99%.
Q4: My DHPMA contains an isomer. How can I remove it?
The presence of the 1,3-dihydroxypropyl methacrylate isomer is a known issue. While complete removal can be challenging, purification by flash column chromatography on silica gel may be effective in separating the two isomers.
Q5: How should I store the purified DHPMA?
DHPMA is a monomer that can polymerize over time. It should be stored at low temperatures (-20 °C is recommended), in the dark, and under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization. The addition of a small amount of a polymerization inhibitor like MEHQ (monomethyl ether hydroquinone) is also advisable for long-term storage.
Experimental Protocols
Protocol 1: Synthesis of DHPMA using Methacryloyl Chloride
This protocol is adapted from the synthesis of the similar compound, N-(2-hydroxypropyl) methacrylamide.
Materials:
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3-amino-1,2-propanediol
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Methacryloyl chloride
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Sodium carbonate (Na₂CO₃)
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Dichloromethane (DCM), anhydrous
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Acetone, anhydrous
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Magnesium sulfate (MgSO₄), anhydrous
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Hydroquinone (polymerization inhibitor)
Procedure:
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In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 3-amino-1,2-propanediol (1.0 eq) and sodium carbonate (1.2 eq) in anhydrous dichloromethane.
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Cool the mixture to 0 °C in an ice-water bath.
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Dissolve methacryloyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.
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Add the methacryloyl chloride solution dropwise to the stirred reaction mixture, maintaining the temperature between 0 and 5 °C.
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After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, filter the mixture to remove the sodium carbonate and the precipitated sodium chloride.
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Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of hydroquinone.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from anhydrous acetone.
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Dry the purified DHPMA crystals under vacuum.
Protocol 2: Synthesis of 3-amino-1,2-propanediol (DHPMA Precursor)
This protocol describes the synthesis of the key starting material for DHPMA.
Materials:
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3-chloro-1,2-propanediol
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Ammonia (aqueous solution)
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Activated charcoal
Procedure:
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In a pressure reactor, add 3-chloro-1,2-propanediol and an aqueous solution of ammonia. A molar ratio of ammonia to 3-chloro-1,2-propanediol of 15:1 is recommended.[1]
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Seal the reactor and heat the mixture to 50 °C.[1]
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Maintain the reaction at this temperature for 4 hours with stirring.[1]
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After cooling to room temperature, decolorize the solution with activated charcoal.
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Remove the excess ammonia by distillation.
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The resulting product can be further purified by molecular distillation to achieve a purity of over 99%.[1]
Optimizing Reaction Conditions
The following table summarizes the key reaction parameters and their typical ranges for optimizing DHPMA synthesis.
| Parameter | Typical Range | Effect on Yield and Purity | Recommendation for Optimization |
| Molar Ratio (Amine:Acrylating Agent) | 1:1 to 1:1.2 | A slight excess of the amine can lead to the formation of a di-acylated byproduct. A slight excess of the acrylating agent ensures complete conversion of the amine but may require more rigorous purification. | Start with a 1:1 molar ratio and adjust based on the purity of the starting materials and the efficiency of the reaction. |
| Temperature | 0 °C to Room Temperature | Lower temperatures (0-5 °C) during the addition of the acrylating agent are crucial to control the exothermic reaction and prevent polymerization. Higher temperatures can lead to faster reaction rates but also increase the risk of side reactions. | Maintain a temperature of 0-5 °C during the addition of the acrylating agent. The reaction can then be allowed to proceed at room temperature. |
| Reaction Time | 2 to 12 hours | Insufficient reaction time will result in low yield. Extended reaction times may increase the chance of side product formation. | Monitor the reaction progress using TLC to determine the optimal reaction time for complete conversion of the starting material. |
| Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran | The choice of solvent can affect the solubility of the reactants and the reaction rate. Anhydrous conditions are important when using methacryloyl chloride. | Dichloromethane is a common choice due to its inertness and ease of removal. Acetonitrile is also a viable option. |
| Base (if using methacryloyl chloride) | Sodium Carbonate, Triethylamine | A base is required to neutralize the HCl byproduct. The choice of base can influence the reaction rate and workup procedure. | Sodium carbonate is an inexpensive and easily removable inorganic base. Triethylamine is a soluble organic base that can be removed during workup. |
Visualizing the Workflow and Troubleshooting Logic
DHPMA Synthesis Workflow
Caption: A general workflow for the synthesis of DHPMA.
Troubleshooting Logic for DHPMA Synthesis
Caption: A logical guide for troubleshooting common DHPMA synthesis issues.
References
Technical Support Center: Purification of 2,3-Dihydroxypropyl Methacrylate (DHPMA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3-Dihydroxypropyl methacrylate (DHPMA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Purity and Impurities
Q1: What are the common impurities found in crude this compound (DHPMA)?
A1: Crude DHPMA often contains several impurities that can affect downstream applications such as polymerization. The most common impurities include:
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Isomers: The most notable impurity is the constitutional isomer, 1,3-dihydroxypropyl methacrylate. Commercial DHPMA can contain up to 10% of this isomer even after initial purification.[1]
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Unreacted Starting Materials: Depending on the synthetic route, unreacted glycerol, glycidyl methacrylate (GMA), or protected glycerol derivatives may be present.
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Byproducts: Side reactions during synthesis can lead to the formation of various byproducts.
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Inhibitors: Commercial DHPMA is typically supplied with an inhibitor, such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ), to prevent premature polymerization during storage and transport.
Q2: How can I assess the purity of my DHPMA sample?
A2: Several analytical techniques are employed to determine the purity of DHPMA:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the chemical structure of DHPMA and quantifying the level of isomeric impurities like 1,3-dihydroxypropyl methacrylate.[2]
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High-Performance Liquid Chromatography (HPLC): HPLC is effective for separating and quantifying non-isomeric impurities, unreacted starting materials, and byproducts.[2]
2. Purification Techniques
Q3: What is the most effective method for purifying DHPMA?
A3: Vacuum distillation is the most critical and effective technique for obtaining high-purity DHPMA.[2] This method separates components based on their boiling points at a reduced pressure, which allows for distillation at lower temperatures, thereby minimizing thermal degradation and the risk of polymerization.[2]
Q4: I am observing bumping and inconsistent boiling during vacuum distillation. What could be the cause and how can I fix it?
A4: Bumping is a common issue in vacuum distillation, often caused by the rapid, uncontrolled boiling of the liquid. Here are some potential causes and solutions:
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Inadequate Agitation: Ensure vigorous and constant stirring of the distillation flask using a magnetic stir bar. This helps to ensure smooth boiling.
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Lack of Boiling Chips: While traditional boiling chips are ineffective under vacuum, using a capillary bubbler to introduce a fine stream of inert gas (like nitrogen or argon) can promote smooth boiling.
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Heating Rate: Avoid excessively rapid heating. A gradual increase in the temperature of the heating mantle will allow for more controlled boiling.
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System Leaks: Ensure all joints in your distillation setup are properly sealed and greased to maintain a stable vacuum.
Q5: My DHPMA is polymerizing in the distillation flask. How can I prevent this?
A5: Premature polymerization is a significant challenge due to the reactive nature of the methacrylate group. To mitigate this:
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Use of Inhibitors: While the goal is to remove inhibitors from the final product, a non-volatile polymerization inhibitor can be added to the distillation pot to prevent polymerization during heating.
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Low-Temperature Distillation: Operate the distillation at the lowest possible temperature by achieving a high vacuum.
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Oxygen Presence: A small, controlled bleed of air or oxygen into the system can sometimes help inhibit free-radical polymerization, as oxygen can act as a radical scavenger. However, this must be done with extreme caution as it can also pose an explosion hazard with certain organic vapors.
-
Clean Glassware: Ensure all glassware is scrupulously clean, as impurities can sometimes initiate polymerization.
3. Inhibitor Removal
Q6: Why and how should I remove the inhibitor from DHPMA before use?
A6: Polymerization inhibitors, while essential for storage, must be removed before using DHPMA in polymerization reactions as they will interfere with the initiation process. Common methods for inhibitor removal include:
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Column Chromatography: Passing the monomer through a column packed with a suitable adsorbent is a highly effective method. Basic alumina is commonly used for removing phenolic inhibitors like MEHQ.
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Washing with Aqueous Base: For phenolic inhibitors, washing the monomer with an aqueous solution of sodium hydroxide (NaOH) can effectively remove them by converting the acidic phenol into its water-soluble sodium salt.
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Activated Carbon Treatment: Stirring the monomer with activated carbon can also adsorb the inhibitor.
Q7: I passed my DHPMA through an alumina column, but my polymerization is still inhibited. What went wrong?
A7: Several factors could lead to incomplete inhibitor removal using an alumina column:
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Insufficient Alumina: The amount of alumina used may not have been sufficient for the quantity of monomer and inhibitor. A general guideline is to use a column with a height at least 10 times its diameter.
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Deactivated Alumina: Alumina can be deactivated by absorbing moisture from the air. Use freshly opened or properly dried alumina for the best results.
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Flow Rate: A flow rate that is too fast will not allow for sufficient contact time between the monomer and the alumina. Adjust the flow to a slow, steady drip.
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Channeling: The monomer may be passing through channels in the alumina bed without adequate contact. Ensure the column is packed uniformly.
Quantitative Data Summary
The following tables summarize key quantitative data related to the purification of DHPMA.
Table 1: Vacuum Distillation Parameters for DHPMA
| Parameter | Value | Reference |
| Boiling Point | 140 °C | [2] |
| Pressure | 0.6 mmHg | [2] |
| Achievable Purity | > 99% | [1] |
Table 2: Common Inhibitors in Methacrylate Monomers
| Inhibitor | Typical Concentration | Removal Method(s) |
| Monomethyl ether hydroquinone (MEHQ) | 50 - 350 ppm | Alumina column, NaOH wash |
| Hydroquinone (HQ) | 50 - 1000 ppm | Alumina column, NaOH wash |
| Butylated hydroxytoluene (BHT) | 100 - 1000 ppm | Alumina column |
Experimental Protocols
Protocol 1: Purification of DHPMA by Vacuum Distillation
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Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly greased and sealed.
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Charging the Flask: Add the crude DHPMA and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
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Initiate Vacuum: Begin stirring and slowly evacuate the system using a vacuum pump.
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Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
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Fraction Collection: Collect the purified DHPMA in the receiving flask. The main fraction should be collected at a stable temperature and pressure.
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Termination: Once the distillation is complete, remove the heat source and allow the system to cool to room temperature before slowly reintroducing air.
Protocol 2: Inhibitor Removal using a Basic Alumina Column
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Column Preparation: Prepare a chromatography column packed with activated basic alumina. A simple method is to plug a glass column or a large pipette with glass wool and then add the alumina.
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Monomer Loading: Carefully add the DHPMA to the top of the alumina bed.
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Elution: Allow the DHPMA to pass through the column under gravity. The purified monomer is collected at the outlet.
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Storage: The inhibitor-free DHPMA is highly susceptible to polymerization and should be used immediately or stored at a low temperature (2-8°C) in the dark for a very short period.
Visualized Workflows
References
Technical Support Center: Enhancing the Mechanical Strength of DHPMA Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in improving the mechanical strength of N-(2,3-dihydroxypropyl) methacrylamide (DHPMA) hydrogels.
Frequently Asked Questions (FAQs)
Q1: My DHPMA hydrogel is too soft and fragile. What are the primary factors influencing its mechanical strength?
A1: The mechanical strength of DHPMA hydrogels is primarily dictated by the crosslinking density of the polymer network. Key factors you can control include:
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Monomer Concentration: Higher concentrations of DHPMA will lead to a denser polymer network and increased stiffness.
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Crosslinker Concentration: Increasing the molar ratio of the crosslinking agent to the DHPMA monomer will result in a more tightly crosslinked network, enhancing both stiffness and compressive strength.
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Type of Crosslinker: The molecular weight and chain length of the crosslinker can influence the flexibility and toughness of the hydrogel. Shorter, more rigid crosslinkers may increase stiffness, while longer, more flexible crosslinkers can improve toughness.
-
Initiator Concentration: The concentration of the initiator can affect the kinetics of polymerization and the resulting network structure.
-
Polymerization Conditions: Factors such as temperature, UV light intensity (for photopolymerization), and reaction time can all impact the completeness of the polymerization and crosslinking reactions.
Q2: What is a "double network" hydrogel, and can this strategy be used to improve the mechanical strength of DHPMA hydrogels?
A2: A double network (DN) hydrogel consists of two interpenetrating polymer networks. Typically, the first network is tightly crosslinked and brittle, while the second is loosely crosslinked and ductile. This combination allows for effective energy dissipation under stress, resulting in hydrogels with significantly improved toughness and strength. This strategy is highly applicable to DHPMA hydrogels. A common approach is to create a first network of a polyelectrolyte and then swell this network with a solution containing DHPMA monomer and a crosslinker, followed by a second polymerization step.
Q3: How does the choice of crosslinker affect the mechanical properties of DHPMA hydrogels?
A3: The choice of crosslinker is critical. For DHPMA hydrogels, common crosslinkers include ethylene glycol dimethacrylate (EGDMA) and tetraethylene glycol dimethacrylate (TEGDMA). The length of the oligoethylene glycol chain in the crosslinker influences the network structure. Shorter crosslinkers like EGDMA tend to create more rigid and potentially more brittle hydrogels, while longer crosslinkers like TEGDMA can impart greater flexibility and toughness due to the increased distance between crosslinks.
Q4: Can I use physical crosslinking methods to improve the mechanical properties of my DHPMA hydrogels?
A4: Yes, physical crosslinking can be used in conjunction with covalent crosslinking to enhance mechanical properties. Methods like incorporating nanoparticles (e.g., nanoclays) to act as multifunctional crosslinking points, or introducing polymer chains that can form hydrogen bonds or hydrophobic interactions, can create a hybrid hydrogel with improved toughness and self-healing properties.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Hydrogel does not form or remains a viscous liquid. | 1. Insufficient initiator or crosslinker concentration.2. Incomplete dissolution of monomer or initiator.3. Presence of oxygen, which inhibits free-radical polymerization.4. Incorrect wavelength or intensity of UV light for photo-initiation.5. Inactive initiator. | 1. Increase the concentration of the initiator and/or crosslinker.2. Ensure all components are fully dissolved before initiating polymerization.3. Degas the monomer solution by bubbling with an inert gas (e.g., nitrogen or argon) prior to polymerization.4. Verify the specifications of your UV lamp and ensure the photoinitiator's absorption spectrum matches the lamp's emission.5. Use a fresh batch of initiator. |
| Hydrogel is formed but is very weak and tears easily. | 1. Low crosslinking density.2. Low monomer concentration.3. Premature termination of the polymerization reaction. | 1. Increase the molar ratio of the crosslinker to the DHPMA monomer.2. Increase the weight percentage of DHPMA in the precursor solution.3. Extend the polymerization time to ensure the reaction goes to completion. |
| Mechanical properties are inconsistent between batches. | 1. Inaccurate measurement of reagents.2. Variations in polymerization conditions (e.g., temperature, UV intensity).3. Inhomogeneous mixing of the precursor solution. | 1. Use precise measurement techniques for all components.2. Standardize all polymerization parameters and ensure they are consistent for each synthesis.3. Thoroughly mix the precursor solution to ensure a homogeneous distribution of all components before polymerization. |
| Hydrogel swells excessively, leading to a loss of mechanical integrity. | 1. Low crosslinking density.2. Highly hydrophilic nature of the DHPMA polymer. | 1. Increase the crosslinker concentration to restrict network expansion.2. Consider incorporating a more hydrophobic co-monomer to reduce the overall hydrophilicity of the network. |
Quantitative Data Summary
The following tables summarize the effect of crosslinker concentration on the mechanical properties of hydrogels. While specific data for DHPMA is limited in the public domain, the provided data for analogous poly(acrylamide) and methacrylated gelatin hydrogels illustrates the general trends you can expect.
Table 1: Effect of Crosslinker Concentration on Compressive Modulus of Poly(acrylamide) Hydrogels
| Crosslinker (Bis-acrylamide) Concentration (% w/w) | Compressive Modulus (kPa) |
| 1 | 20 |
| 2 | 45 |
| 4 | 90 |
| 9 | 160 |
Data is illustrative and based on trends observed for poly(acrylamide) hydrogels.[1]
Table 2: Effect of GelMA Concentration on Hydrogel Stiffness
| GelMA Concentration (% w/v) | UV Exposure Time (s) | Stiffness (kPa) |
| 5 | 60 | ~8 |
| 10 | 60 | ~35 |
| 15 | 60 | ~35 |
GelMA (gelatin methacrylate) hydrogels show that increasing polymer concentration generally increases stiffness.[2]
Experimental Protocols
Protocol 1: Synthesis of DHPMA Hydrogels with Varying Crosslinker Concentrations
Materials:
-
N-(2,3-dihydroxypropyl) methacrylamide (DHPMA) monomer
-
Tetraethylene glycol dimethacrylate (TEGDMA) as crosslinker
-
Ammonium persulfate (APS) as initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
Prepare a stock solution of DHPMA in PBS (e.g., 20% w/v).
-
Prepare a stock solution of TEGDMA in deionized water (e.g., 2% w/v).
-
In separate vials, prepare the desired DHPMA/TEGDMA precursor solutions. For example, to test the effect of crosslinker concentration, you can prepare solutions with 1, 2, and 5 mol% TEGDMA relative to DHPMA.
-
To each precursor solution, add APS (e.g., 0.1% w/v of the total solution).
-
Thoroughly mix the solutions and then degas by bubbling with nitrogen for 15 minutes to remove dissolved oxygen.
-
To initiate polymerization, add TEMED (e.g., 0.1% v/v of the total solution) and mix quickly.
-
Immediately cast the solution into molds of the desired shape for mechanical testing (e.g., cylindrical molds for compression testing).
-
Allow the hydrogels to cure at room temperature for at least 2 hours or until fully polymerized.
-
Carefully remove the hydrogels from the molds and equilibrate them in PBS for 24 hours before mechanical testing, replacing the PBS solution periodically to remove any unreacted components.
Protocol 2: Unconfined Compression Testing of DHPMA Hydrogels
Equipment:
-
Universal testing machine with a suitable load cell (e.g., 10 N)
-
Parallel compression platens
-
Calipers for sample dimension measurement
Procedure:
-
Measure the diameter and height of the cylindrical hydrogel samples after equilibration in PBS.
-
Place a hydrogel sample at the center of the lower compression platen.
-
Bring the upper platen down until it just makes contact with the surface of the hydrogel (a small preload, e.g., 0.01 N, can be applied to ensure full contact).
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min) until a predefined strain (e.g., 50%) is reached or the sample fractures.
-
Record the force and displacement data throughout the test.
-
Calculate the compressive stress (Force / Cross-sectional Area) and strain (Change in Height / Original Height).
-
The compressive modulus can be determined from the initial linear region of the stress-strain curve.
Protocol 3: Rheological Characterization of DHPMA Hydrogels
Equipment:
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter)
Procedure:
-
Place a disc-shaped hydrogel sample onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap, ensuring the hydrogel fills the gap completely without being over-compressed. A small axial force should be maintained to prevent slippage.
-
Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Perform a frequency sweep at a constant strain within the LVER (e.g., 0.5%) to characterize the viscoelastic properties of the hydrogel over a range of frequencies.
-
The storage modulus (G') at a given frequency (e.g., 1 Hz) is often reported as a measure of the hydrogel's stiffness.
Visualizations
Caption: Experimental workflow for the synthesis and mechanical characterization of DHPMA hydrogels.
Caption: Logical troubleshooting guide for weak DHPMA hydrogel formation.
References
Technical Support Center: Controlling the Molecular Weight of Poly(DHPMA)
Welcome to the technical support center for the synthesis of poly(2,3-dihydroxypropyl methacrylate) or poly(DHPMA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the molecular weight of poly(DHPMA) during its synthesis. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(DHPMA)?
A1: The molecular weight of poly(DHPMA) is most effectively controlled using reversible deactivation radical polymerization (RDRP) techniques. The two most common and well-established methods for methacrylates are:
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This method utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
-
Atom Transfer Radical Polymerization (ATRP): This technique employs a transition metal catalyst (typically copper-based) to control the polymerization process, offering excellent control over molecular weight and polymer architecture.
Conventional free radical polymerization can also be used, but it offers limited control over the molecular weight and typically results in polymers with broad molecular weight distributions.[1]
Q2: How does the monomer-to-initiator ratio affect the molecular weight of poly(DHPMA)?
A2: In controlled polymerization techniques like RAFT and ATRP, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the ratio of the concentration of monomer to the concentration of the initiator (or chain transfer agent in the case of RAFT).[2][3] Therefore, to obtain a higher molecular weight poly(DHPMA), you should increase the monomer-to-initiator ratio. Conversely, a lower ratio will result in a lower molecular weight polymer.[4][5]
Q3: What is the role of a chain transfer agent (CTA) in controlling the molecular weight during RAFT polymerization?
A3: A chain transfer agent is a key component in RAFT polymerization that controls the growth of polymer chains.[6] The CTA reversibly reacts with the growing polymer radicals, creating a dynamic equilibrium between active and dormant chains. This process ensures that all polymer chains grow at a similar rate, leading to a polymer with a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). The choice of CTA is crucial and should be matched to the monomer being polymerized. For methacrylates like DHPMA, trithiocarbonates and dithiobenzoates are commonly used CTAs.
Q4: Can I control the molecular weight of poly(DHPMA) using conventional free radical polymerization?
A4: While it is more challenging to achieve precise control with conventional free radical polymerization, you can influence the molecular weight to some extent. The molecular weight is inversely proportional to the square root of the initiator concentration.[3] Therefore, decreasing the initiator concentration will lead to a higher average molecular weight.[4][5] However, this method generally produces polymers with a broad molecular weight distribution (high PDI) and lacks the fine control offered by RDRP techniques.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI > 1.5) | 1. Inefficient Initiator or CTA: The initiator might be decomposing too slowly or the CTA may not be suitable for DHPMA. 2. Presence of Impurities: Oxygen or other impurities in the monomer or solvent can terminate growing chains, leading to a broader molecular weight distribution.[4] 3. High Initiator Concentration: Too much initiator can lead to a high concentration of radicals, increasing the likelihood of termination reactions.[7] | 1. Select an appropriate initiator and CTA: For RAFT, ensure the CTA is suitable for methacrylates. For ATRP, ensure the catalyst system is active. 2. Purify Monomer and Degas System: Purify the DHPMA monomer prior to use and thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen). 3. Optimize Initiator Concentration: Reduce the initiator concentration relative to the monomer and CTA/catalyst. |
| Lower than Expected Molecular Weight | 1. Incorrect Monomer/Initiator Ratio: The initial ratio of monomer to initiator (or CTA) was too low. 2. Presence of Chain Transfer Agents (unintentional): Impurities in the solvent or monomer can act as chain transfer agents. 3. High Initiator Concentration: An excess of initiator will lead to the formation of a larger number of shorter polymer chains. | 1. Recalculate and Adjust Ratios: Carefully measure the amounts of monomer and initiator/CTA to achieve the desired target molecular weight. 2. Use High Purity Reagents: Ensure the monomer and solvent are of high purity. 3. Decrease Initiator Concentration: Lower the amount of initiator used in the reaction. |
| Higher than Expected Molecular Weight | 1. Inefficient Initiation: A portion of the initiator may have decomposed before polymerization began, or the initiator is not efficiently generating radicals.[7] 2. Low Initiator Concentration: The initial concentration of the initiator was too low for the amount of monomer used. | 1. Ensure Initiator Quality and Proper Handling: Use a fresh, properly stored initiator. Add the initiator to the reaction mixture at the correct temperature to ensure efficient initiation. 2. Increase Initiator Concentration: Adjust the monomer-to-initiator ratio by increasing the amount of initiator. |
| Polymerization Fails to Initiate or Proceeds Very Slowly | 1. Presence of Inhibitors: The monomer may contain inhibitors (often added for storage) that have not been removed. 2. Insufficient Initiator or Inactive Initiator: The initiator may have degraded, or the concentration is too low. 3. Low Reaction Temperature: The temperature may be too low for the initiator to decompose at an appropriate rate. | 1. Remove Inhibitors: Pass the monomer through a column of basic alumina to remove inhibitors.[4] 2. Use Fresh Initiator: Ensure the initiator is active and use it at the recommended concentration. 3. Increase Temperature: Raise the reaction temperature to the recommended level for the chosen initiator. |
Experimental Protocols
General Protocol for RAFT Polymerization of DHPMA
This protocol is a general guideline and may require optimization based on the specific target molecular weight and desired polymer characteristics.
Materials:
-
This compound (DHPMA), inhibitor removed
-
Chain Transfer Agent (CTA) suitable for methacrylates (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a protic solvent like ethanol depending on the CTA)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Oil bath
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, dissolve the desired amounts of DHPMA monomer, CTA, and initiator in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be calculated beforehand. A common starting point is a ratio of::[0.1].
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and PDI).
-
Termination: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: The polymer is typically purified by precipitation into a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration and drying under vacuum.
Quantitative Data on Molecular Weight Control
The following tables provide examples of how reaction parameters can be varied to control the molecular weight of methacrylate polymers, which can serve as a starting point for optimizing poly(DHPMA) synthesis.
Table 1: Effect of Monomer/Initiator Ratio on Molecular Weight of Poly(methyl methacrylate) via ATRP [2]
| [MMA]:[EBiB]:[CuBr]:[bpy] | Conversion (%) | Mn, GPC ( g/mol ) | PDI (Mw/Mn) |
| 200:1:1:2 | 74.9 | 18,170 | 1.16 |
| 1000:1:1:2 | 22.7 | 25,770 | 1.21 |
MMA = Methyl Methacrylate, EBiB = Ethyl 2-bromoisobutyrate, bpy = 2,2'-bipyridine
Table 2: Effect of Initiator Concentration on Molecular Weight of Polyacrylamide [7]
| Initiator Conc. (mol/L) | Mw ( g/mol ) |
| 0.005 | 1.2 x 106 |
| 0.01 | 8.0 x 105 |
| 0.02 | 5.5 x 105 |
| 0.04 | 4.0 x 105 |
Visualizations
Below are diagrams illustrating the key processes and relationships in controlling the molecular weight of poly(DHPMA).
References
- 1. Free Radical Copolymerization of N-Isopropylacrylamide and this compound: Reaction Kinetics and Characterizations [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fluenceanalytics.com [fluenceanalytics.com]
strategies to control the degradation rate of DHPMA polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-hydroxypropyl) methacrylamide (DHPMA) polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at controlling the degradation rate of DHPMA polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to control the degradation rate of DHPMA polymers?
A1: The degradation rate of DHPMA polymers, which are generally non-degradable, can be controlled by incorporating labile linkages into the polymer structure. The main strategies include:
-
Enzymatic Degradation: Introduction of oligopeptide sequences that are substrates for specific enzymes, such as lysosomal proteases (e.g., cathepsins), allows for controlled degradation in biological environments.[1][2] The choice of the peptide sequence dictates the susceptibility to enzymatic cleavage and thus the degradation rate.[1][2]
-
Hydrolytic Degradation (pH-sensitive): Incorporating bonds that hydrolyze under specific pH conditions, such as hydrazone linkers, enables pH-triggered degradation.[3][4][5][6] These are particularly useful for targeting acidic tumor microenvironments or endosomal compartments.[3][5]
-
Reductive Degradation: The inclusion of disulfide bonds provides a mechanism for degradation in reducing environments, such as the intracellular space where glutathione concentrations are high.[7]
Q2: How does the choice of oligopeptide spacer affect enzymatic degradation?
A2: The specific amino acid sequence of the oligopeptide spacer is critical in determining the rate and specificity of enzymatic degradation. For instance, the Gly-Phe-Leu-Gly (GFLG) sequence is well-known to be efficiently cleaved by the lysosomal enzyme cathepsin B.[7] The rate of cleavage can be modulated by altering the peptide sequence to match the substrate specificity of the target enzyme.
Q3: Can I control the degradation of DHPMA hydrogels?
A3: Yes, the degradation of DHPMA-based hydrogels can be controlled by incorporating degradable crosslinkers.[2] These crosslinkers can contain enzymatically cleavable oligopeptide sequences or hydrolytically labile bonds. The degradation rate can be tuned by varying the density of these crosslinks and the specific chemistry of the cleavable unit.[2]
Q4: How does polymer molecular weight influence degradation and clearance?
A4: While the DHPMA backbone itself is not directly degraded, high molecular weight polymers can be designed to break down into smaller fragments.[7][8] By incorporating degradable linkers into the main chain of a high molecular weight DHPMA copolymer, the polymer can be cleaved into smaller chains that are below the renal filtration threshold (typically around 50,000 g/mol for vinylic polymers), allowing for their clearance from the body.[7][8]
Q5: What is RAFT polymerization and why is it useful for creating degradable DHPMA polymers?
A5: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[7][8][9][10] This control is crucial for designing degradable DHPMA polymers because it enables the precise incorporation of functional monomers containing degradable linkers at specific locations within the polymer chain (e.g., as end-groups for creating block copolymers with degradable linkages).[8][9][11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of DHPMA Copolymer | - Inefficient initiator or chain transfer agent.- Presence of oxygen during polymerization.- Low reactivity of comonomers. | - Optimize the initiator and chain transfer agent concentrations.- Ensure thorough deoxygenation of the reaction mixture (e.g., via several freeze-pump-thaw cycles or nitrogen bubbling).- Adjust the monomer feed ratio to account for differences in reactivity. |
| High Polydispersity Index (PDI) in RAFT Polymerization | - Impurities in monomers or solvent.- Incorrect ratio of monomer to chain transfer agent (CTA) to initiator.- Chain termination reactions. | - Purify monomers and solvents before use.- Carefully calculate and control the stoichiometry of the RAFT components.- Lower the polymerization temperature to reduce the rate of termination reactions. |
| Incomplete or No Degradation of the Polymer | - Incorrect cleavable linker for the chosen degradation conditions (e.g., wrong enzyme, pH, or reducing agent).- Steric hindrance preventing access of the enzyme or chemical agent to the cleavable bond.- Inactive enzyme or incorrect buffer conditions. | - Verify the specificity of the cleavable linker for the intended degradation stimulus.- Redesign the polymer with a longer spacer between the backbone and the cleavable bond.- Check the activity of the enzyme and ensure optimal pH and temperature for the degradation assay. |
| Faster than Expected Degradation | - Labile bonds are less stable than anticipated under the experimental conditions.- Presence of contaminating enzymes or chemicals that accelerate degradation. | - Re-evaluate the stability of the chosen linker under control conditions (without the specific trigger).- Use purified enzymes and high-purity reagents for degradation studies. |
| Difficulty in Characterizing Degradation Products | - Degradation products are too small or too heterogeneous to be easily detected.- Overlapping signals from the polymer backbone and degradation products in analytical techniques. | - Use a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC) for small molecules and Size Exclusion Chromatography (SEC) or Fast Protein Liquid Chromatography (FPLC) for polymer fragments.[13][14]- Label the degradation products with a fluorescent or radioactive tag for easier detection. |
Experimental Protocols
Protocol 1: Synthesis of an Enzymatically Degradable DHPMA Copolymer via RAFT Polymerization
This protocol describes the synthesis of a DHPMA copolymer containing a GFLG peptide sequence for enzymatic degradation.
-
Monomer and CTA Preparation: Synthesize or procure HPMA monomer and a RAFT chain transfer agent (CTA) functionalized with the GFLG-alkyne sequence.[9]
-
Reaction Setup: In a Schlenk flask, dissolve HPMA, the GFLG-alkyne CTA, and a radical initiator (e.g., AIBN) in an appropriate solvent like methanol.[9] The molar ratio of monomer:CTA:initiator should be carefully calculated to control the molecular weight.
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in an oil bath at a controlled temperature (e.g., 60°C) and stir for a defined period (e.g., 24 hours).[9]
-
Purification: Precipitate the polymer in a non-solvent (e.g., diethyl ether), and purify further by dialysis against deionized water to remove unreacted monomers and initiator fragments.
-
Characterization: Determine the molecular weight and polydispersity index (PDI) of the purified polymer using Size Exclusion Chromatography (SEC). Confirm the incorporation of the peptide sequence using NMR spectroscopy.
Protocol 2: In Vitro Enzymatic Degradation Assay
This protocol outlines a method to assess the enzymatic degradation of a DHPMA copolymer.
-
Polymer Solution Preparation: Prepare a stock solution of the DHPMA copolymer in a suitable buffer (e.g., McIlvaine's buffer at pH 6.0 for papain).[6]
-
Enzyme Activation: Prepare a solution of the enzyme (e.g., papain) in the same buffer, potentially with an activating agent (e.g., glutathione). Pre-incubate the enzyme solution at the optimal temperature (e.g., 37°C).[6]
-
Degradation Reaction: Mix the polymer solution with the activated enzyme solution to initiate the degradation. Incubate the mixture at the optimal temperature with gentle agitation.
-
Time-Point Sampling: At various time points, withdraw aliquots from the reaction mixture.
-
Analysis: Analyze the samples using SEC or FPLC to monitor the decrease in the polymer's molecular weight over time. HPLC can be used to quantify the release of a small-molecule drug or a fluorescent probe attached via the cleavable linker.
Protocol 3: pH-Sensitive Drug Release Study
This protocol describes how to evaluate the pH-dependent release of a drug conjugated to a DHPMA polymer via a hydrazone bond.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, and 7.4) to mimic different biological environments.[3]
-
Incubation: Dissolve the DHPMA-drug conjugate in each buffer at a known concentration. Incubate the solutions at 37°C.[3]
-
Sampling: At predetermined time intervals, collect samples from each solution.
-
Quantification of Released Drug: Analyze the samples by a suitable analytical method, such as HPLC with UV or fluorescence detection, to quantify the concentration of the released free drug.[3]
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time for each pH value to determine the pH-sensitivity of the release profile.
Quantitative Data Summary
| Degradation Strategy | Linker/Sequence | Conditions | Observed Degradation/Release Rate | Reference |
| Enzymatic | GFLG | Papain, pH 6.0, 37°C | Degradation into initial blocks observed. | [9] |
| Reductive | Disulfide | 10 mM DTT | Efficient degradation into free peptide and polymer backbone within 5 minutes. | [13] |
| pH-Sensitive | Hydrazone | pH 5.0 vs. pH 7.4, 37°C | Significantly faster drug release at pH 5.0 compared to pH 7.4. | [3][6] |
| Hydrolytic (Hydrogel) | Oligo(lactic acid) grafts | Physiological conditions | Degradation time tunable from ~1 week to ~3 months. | [15] |
Visualizations
Caption: Workflow for synthesis and enzymatic degradation analysis of DHPMA copolymers.
Caption: Key strategies and factors for controlling DHPMA polymer degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intratumoral Distribution and pH-Dependent Drug Release of High Molecular Weight HPMA Copolymer Drug Conjugates Strongly Depend on Specific Tumor Substructure and Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPMA copolymers with pH-controlled release of doxorubicin: in vitro cytotoxicity and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Long-Circulating, Backbone Degradable HPMA Copolymer–Doxorubicin Conjugates and Evaluation of Molecular-Weight-Dependent Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Biodegradable Multiblock Copolymers by Click Coupling of RAFT-Generated HeterotelechelicPolyHPMA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Backbone Degradable N-(2-Hydroxypropyl)methacrylamide Copolymer Conjugates with Gemcitabine and Paclitaxel: Impact of Molecular Weight on Activity toward Human Ovarian Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Biodegradable HPMA-Oligolysine Copolymers for Improved Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and biodistribution studies of HPMA copolymer conjugates in an aseptic implant loosening mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-portal.uu.nl [research-portal.uu.nl]
Technical Support Center: Enhancing the Solubility of DHPMA-Based Copolymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with N-(2,3-dihydroxypropyl)methacrylamide (DHPMA)-based copolymers.
Frequently Asked Questions (FAQs)
Q1: My DHPMA-based copolymer has poor water solubility. What are the potential causes?
Poor water solubility of DHPMA-based copolymers can stem from several factors:
-
High Molecular Weight: Generally, as the molecular weight of a polymer increases, its solubility tends to decrease.[1][2] This is due to increased chain entanglement and cohesive energy density.[2]
-
Hydrophobic Comonomers: The incorporation of hydrophobic comonomers, even in small amounts, can significantly reduce the overall hydrophilicity and aqueous solubility of the copolymer.
-
Crystallinity: A higher degree of crystallinity in the polymer chains can hinder solvent penetration and dissolution.[1][2]
-
Residual Monomers or Impurities: The presence of unreacted hydrophobic monomers or other impurities from the synthesis process can lead to insolubility.
-
pH of the Solution: If the copolymer contains pH-responsive comonomers, the pH of the aqueous solution will critically affect its solubility. For instance, copolymers with basic tertiary amine groups will be more soluble at acidic pH where these groups are protonated and charged.[3]
-
Temperature: For thermoresponsive DHPMA copolymers, the temperature of the solution is a critical factor. These polymers may exhibit a lower critical solution temperature (LCST), above which they become insoluble.[4][5]
Q2: How can I improve the solubility of my DHPMA-based copolymer?
Several strategies can be employed to enhance the solubility of DHPMA-based copolymers:
-
Incorporate Hydrophilic Comonomers: Copolymerizing DHPMA with highly hydrophilic monomers can increase the overall water solubility of the resulting copolymer.[6][7] Examples include polyethylene glycol (PEG)-based monomers or other acrylamides.
-
Control Molecular Weight: Optimizing the polymerization conditions to yield copolymers with a lower molecular weight can improve solubility.[8][9] This can be achieved by adjusting the monomer-to-initiator ratio or using a chain transfer agent.[8]
-
Introduce Ionizable Groups: Incorporating comonomers with ionizable groups (e.g., amino or carboxylic acid groups) can render the copolymer pH-responsive and highly soluble at specific pH ranges where these groups are charged.[3][4][5]
-
Post-Polymerization Modification: Chemical modification of the copolymer after synthesis, such as quaternization of tertiary amine groups, can introduce permanent positive charges and significantly enhance water solubility.[10][11]
-
Formulation Strategies: For copolymers intended as drug carriers, formulation techniques like creating solid dispersions or using co-solvents can improve the solubility of the entire formulation.[12][13][14]
Q3: My thermoresponsive DHPMA copolymer is not showing the expected phase transition. What could be wrong?
If your thermoresponsive DHPMA copolymer is not exhibiting the expected lower critical solution temperature (LCST) behavior, consider the following:
-
Copolymer Composition: The ratio of DHPMA to the thermoresponsive comonomer is crucial in determining the LCST. An incorrect monomer feed ratio during polymerization will result in a different transition temperature.[15]
-
Hydrophilicity of DHPMA: DHPMA is highly hydrophilic, and its presence in the copolymer will increase the LCST. A higher DHPMA content will shift the LCST to a higher temperature.[15]
-
Solvent and Additives: The presence of salts or other additives in the solution can influence the hydration of the polymer chains and thus alter the LCST.
-
Measurement Technique: Ensure that the method used to determine the LCST (e.g., UV-Vis spectrophotometry by measuring transmittance) is being performed correctly, with a suitable heating rate and equilibration time at each temperature.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Copolymer precipitates upon dissolution in water. | High molecular weight, presence of hydrophobic comonomers, or impurities. | 1. Verify the molecular weight using Gel Permeation Chromatography (GPC). If too high, adjust synthesis conditions (e.g., increase initiator concentration). 2. Analyze copolymer composition by ¹H NMR to confirm the ratio of hydrophilic to hydrophobic monomers. 3. Purify the copolymer by dialysis or precipitation to remove unreacted monomers and impurities. |
| Copolymer solubility is highly dependent on pH, but is insoluble at the desired pH. | The pKa of the ionizable comonomer is not suitable for the target application. | 1. Determine the pKa of the copolymer via potentiometric titration. 2. If the pKa is not in the desired range, consider copolymerizing with a different ionizable monomer that has a more appropriate pKa. |
| Thermoresponsive copolymer aggregates at a temperature lower/higher than expected. | Incorrect copolymer composition or presence of ionic impurities. | 1. Confirm the molar ratio of DHPMA to the thermoresponsive comonomer using ¹H NMR. 2. Ensure the use of deionized water for solubility studies to avoid effects from ionic strength.[3] 3. Synthesize a series of copolymers with varying monomer feed ratios to systematically tune the LCST.[15] |
| Formation of a gel instead of a clear solution. | High polymer concentration or strong intermolecular hydrogen bonding. | 1. Attempt to dissolve the copolymer at a lower concentration. 2. Try dissolving at a lower temperature to disrupt hydrogen bonds before gently warming. |
Quantitative Data Summary
Table 1: Effect of Comonomer Composition on Lower Critical Solution Temperature (LCST)
| Copolymer System | Comonomer Ratio (mol%) | LCST (°C) | Reference |
| P(NIPAm-co-DHPMA) | 0% DHPMA | 31 | [15] |
| P(NIPAm-co-DHPMA) | 34.21% DHPMA | 33.0 | [15] |
| P(NIPAm-co-DHPMA) | 57.98% DHPMA | 42.1 | [15] |
| PDEAEMA-b-PNIPAM | pH 7.4 | ~33 | [4] |
| PDEAEMA-b-PNIPAM | pH 3.0 | ~37 | [4] |
Table 2: Influence of Molecular Weight on DHPMA-based Copolymer Properties
| Copolymer | Molecular Weight (kDa) | Property Affected | Observation | Reference |
| Aminomethacrylate-based Copolymer | 173 | Solubility Enhancement | Showed the best performance in improving the solubility of poorly water-soluble drugs. | [8] |
| Aminomethacrylate-based Copolymer | 305 | Solubility Enhancement | Lower performance compared to the 173 kDa copolymer. | [8] |
| HPMA Copolymer | > 45 | Glomerular Filtration | Slower elimination from the bloodstream. | [9] |
| HPMA Copolymer | < 45 | Glomerular Filtration | Readily lost in the urine. | [9] |
Experimental Protocols
Protocol 1: Synthesis of a DHPMA-based Copolymer via RAFT Polymerization
This protocol describes a general procedure for the synthesis of a diblock copolymer of DHPMA.
-
Macro-CTA Synthesis: Synthesize a homopolymer to be used as a macro-chain transfer agent (CTA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
-
Dissolution: Dissolve the purified macro-CTA in a suitable solvent (e.g., DMSO) to a specific concentration (e.g., 0.8 M).[16]
-
Addition of Monomer and Initiator: Add the DHPMA monomer and a low-decomposition temperature azo-initiator (e.g., V-70) to the solution. A typical molar ratio of monomer:macro-CTA:initiator is 170:1:0.2.[16]
-
Degassing: Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Polymerization: Conduct the polymerization in an inert atmosphere at a suitable temperature (e.g., 30 °C) for a specified time (e.g., 96 hours).[16]
-
Purification: After polymerization, purify the copolymer by methods such as dialysis against deionized water to remove unreacted monomers and initiator fragments.
-
Characterization: Characterize the final copolymer for its molecular weight and composition using GPC and ¹H NMR, respectively.
Protocol 2: Determination of Lower Critical Solution Temperature (LCST)
-
Solution Preparation: Prepare a dilute aqueous solution of the thermoresponsive copolymer (e.g., 0.1-0.5 wt%) in deionized water or a specific buffer solution.[5]
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to a value where the solution does not absorb significantly (e.g., 600 nm).[5]
-
Equilibration: Equilibrate the solution at a starting temperature well below the expected LCST for a sufficient time (e.g., 10 minutes).[5]
-
Heating and Measurement: Increase the temperature in small increments (e.g., 0.5 °C/min) and record the transmittance at each step.[5]
-
LCST Determination: The LCST is typically defined as the temperature at which the transmittance drops to 50% or 10% of the initial value.[4]
Visualizations
Caption: Workflow for DHPMA-based copolymer synthesis via RAFT polymerization.
Caption: Logical flow of stimuli-responsive behavior in DHPMA copolymers.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of molecular weight (Mw) of N-(2-hydroxypropyl)methacrylamide copolymers on body distribution and rate of excretion after subcutaneous, intraperitoneal, and intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Solution Properties of Water-Soluble Hydrophilic−Hydrophobic Block Copolymers [m.x-mol.net]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Dual Thermo- and pH-Responsive Polymer Nanoparticle Assemblies for Potential Stimuli-Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
reducing water contact angle on DHPMA functionalized surfaces
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dihydroxypropyl methacrylate (DHPMA) functionalized surfaces. The focus is on addressing common issues encountered during experimentation, particularly concerning the reduction of water contact angle to enhance hydrophilicity.
Frequently Asked Questions (FAQs)
Q1: What is a typical water contact angle for a DHPMA functionalized surface?
A1: A successfully functionalized and properly hydrolyzed poly(DHPMA) surface is highly hydrophilic and should exhibit a low water contact angle. While the exact value can depend on factors like polymer brush density and measurement conditions, water contact angles of less than 20° have been reported.[1] For comparison, other highly hydrophilic polymer brushes, such as those made from poly(2-methacryloyloxyethyl phosphorylcholine) (MPC), can have water contact angles as low as 5°.[2]
Q2: Why is achieving a low water contact angle important for my DHPMA functionalized surface?
A2: A low water contact angle is a direct indicator of a hydrophilic surface. For many biomedical and drug development applications, high hydrophilicity is crucial for reducing non-specific protein adsorption, preventing biofilm formation, and improving biocompatibility.
Q3: What is the common method for functionalizing a surface with DHPMA?
A3: A prevalent method is to first perform a surface-initiated atom transfer radical polymerization (SI-ATRP) of a protected monomer, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate (DMM). This is followed by an acid-catalyzed hydrolysis step to remove the protecting group and expose the diol functionality of the DHPMA, rendering the surface hydrophilic.[1]
Q4: Can I directly polymerize DHPMA onto the surface?
A4: While direct polymerization is possible, the use of a protected monomer like DMM is common because the hydroxyl groups in DHPMA can interfere with the polymerization catalyst and lead to uncontrolled polymerization. The protected monomer approach often results in a more well-defined polymer brush.
Troubleshooting Guide
This guide addresses common problems encountered when working with DHPMA functionalized surfaces, with a focus on achieving a low water contact angle.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| High Water Contact Angle (>40°) | 1. Incomplete Deprotection: The most likely cause is the incomplete removal of the hydrophobic isopropylidene protecting group from the DMM precursor polymer.[1] 2. Surface Contamination: The surface may have been contaminated with hydrophobic substances after functionalization. 3. Low Grafting Density: The density of the poly(DHPMA) chains on the surface may be too low to effectively shield the underlying substrate. | 1. Optimize Hydrolysis: - Increase the reaction time for the acid hydrolysis step. - Use a fresh, appropriate concentration of the acid catalyst (e.g., hydrochloric acid). - Ensure adequate agitation during the hydrolysis to improve mass transport to the surface. 2. Improve Cleaning Protocol: - After hydrolysis, thoroughly rinse the surface with deionized water and a suitable organic solvent (e.g., ethanol) to remove any unreacted species and contaminants. - Store the functionalized surfaces in a clean, dust-free environment. 3. Optimize Polymerization: - Increase the surface initiator density. - Adjust the monomer and catalyst concentrations during the SI-ATRP of the DMM precursor. |
| Inconsistent Water Contact Angle Across the Surface | 1. Uneven Initiator Coating: The initiator for the SI-ATRP may not be uniformly distributed on the substrate. 2. Inhomogeneous Polymerization: The polymerization conditions (e.g., temperature, stirring) may not have been uniform across the entire surface. 3. Uneven Deprotection: The acid catalyst may not have had uniform access to the entire surface during the hydrolysis step. | 1. Improve Initiator Deposition: - Ensure the substrate is scrupulously clean before initiator deposition. - Use a deposition technique that promotes uniform monolayer formation (e.g., spin-coating, controlled vapor deposition). 2. Ensure Uniform Reaction Conditions: - Use a reaction vessel that allows for even heating and stirring. - Ensure the entire substrate is fully and consistently immersed in the reaction solution. 3. Enhance Hydrolysis Uniformity: - Ensure vigorous and uniform agitation during the acid treatment. |
| Water Contact Angle Increases Over Time (Hydrophobic Recovery) | 1. Surface Reorganization: The polymer chains may be reorganizing to minimize their surface energy, especially if the underlying substrate is hydrophobic. 2. Adsorption of Airborne Contaminants: Hydrophobic molecules from the atmosphere can adsorb onto the hydrophilic surface. | 1. Maintain Hydration: Store the functionalized surfaces in a hydrated state (e.g., immersed in deionized water or a buffer solution) to prevent chain reorganization. 2. Proper Storage: Store in a sealed, clean container to minimize exposure to airborne contaminants. A short rinse with deionized water before use can help remove adsorbed species. |
Data Presentation
Table 1: Expected Water Contact Angles for DHPMA and Related Surfaces
| Surface Type | Typical Water Contact Angle (°) | Reference(s) |
| Poly(DHPMA) Brush (after hydrolysis) | < 20 | [1] |
| Poly((2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate) (before hydrolysis) | > 70 (Hydrophobic) | Implied by[1] |
| Poly(2-methacryloyloxyethyl phosphorylcholine) (MPC) Brush | ~ 5 | [2] |
| Poly(2-(dimethylamino)ethyl methacrylate) (DMAEMA) Brush (Cationic) | ~ 39 | [2] |
Experimental Protocols
Surface Functionalization with Poly(DHPMA) via SI-ATRP and Hydrolysis
This protocol outlines the key steps for creating a hydrophilic poly(DHPMA) brush on a silicon wafer.
-
Substrate Preparation:
-
Clean a silicon wafer by sonication in acetone, followed by ethanol, and finally deionized water.
-
Dry the wafer under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups, for example, by using an oxygen plasma treatment or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ).
-
-
Initiator Immobilization:
-
Deposit an ATRP initiator, such as (3-aminopropyl)triethoxysilane followed by reaction with 2-bromoisobutyryl bromide, onto the activated silicon wafer. This creates a self-assembled monolayer of the initiator.
-
-
Surface-Initiated ATRP of DMM:
-
In a reaction vessel, dissolve the DMM monomer, a copper(I) catalyst (e.g., CuBr), and a ligand (e.g., bipyridine or PMDETA) in an appropriate solvent (e.g., toluene or anisole).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen).
-
Immerse the initiator-functionalized wafer into the reaction mixture.
-
Conduct the polymerization at a controlled temperature (e.g., 60-90 °C) for a specified time to achieve the desired polymer brush thickness.
-
-
Hydrolysis of Poly(DMM) to Poly(DHPMA):
-
Remove the wafer from the polymerization solution and rinse thoroughly with a suitable solvent (e.g., toluene, THF) to remove any non-grafted polymer.
-
Immerse the wafer in a solution of hydrochloric acid (e.g., 1 M in a mixture of THF and water) to cleave the isopropylidene protecting group.
-
Allow the hydrolysis reaction to proceed for several hours at room temperature.
-
Rinse the wafer extensively with deionized water and dry with nitrogen.
-
-
Characterization:
-
Measure the water contact angle using a goniometer to confirm the hydrophilicity of the surface.
-
Characterize the chemical composition of the surface using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the removal of the protecting group and the presence of hydroxyl groups.
-
Measure the thickness of the polymer brush using ellipsometry.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to DHPMA and Glycidyl Methacrylate (GMA) for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
In the realm of functional polymers, particularly for biomedical and drug delivery applications, the choice of monomer is a critical determinant of the final product's performance. Among the myriad of options, N-(2,3-dihydroxypropyl) methacrylamide (DHPMA) and glycidyl methacrylate (GMA) have emerged as versatile building blocks. This guide provides an objective comparison of these two monomers, drawing upon available experimental data to inform your selection process for designing advanced functional polymers.
At a Glance: DHPMA vs. GMA
| Feature | N-(2,3-dihydroxypropyl) methacrylamide (DHPMA) | Glycidyl Methacrylate (GMA) |
| Functional Group | Diol (-OH, -OH) | Epoxide |
| Reactivity | Methacrylamide group for polymerization; diol for potential post-polymerization modification. | Methacrylate group for polymerization; highly reactive epoxy group for post-polymerization modification with nucleophiles.[1][2] |
| Hydrophilicity | High | Low (Hydrophobic monomer)[1] |
| Biocompatibility | Polymers are generally biocompatible, non-toxic, and non-immunogenic.[3] | Monomer can exhibit cytotoxicity, but polymers can be biocompatible.[4][5] |
| Polymerization | Readily undergoes free radical polymerization. | Readily undergoes free radical polymerization and can be used in controlled radical polymerization techniques like ATRP.[6] |
| Primary Applications | Hydrogels, drug delivery carriers, thermo-responsive polymers, contact lenses, biosensing.[3][7] | Coatings, adhesives, compatibilizers, drug delivery, bioconjugation, and as a precursor for a wide range of functional polymers.[1][2][8] |
In-Depth Comparison
Polymerization Kinetics and Reactivity
Both DHPMA and GMA can be polymerized via free radical polymerization. However, their reactivity and the nature of their functional groups lead to different polymerization behaviors and post-polymerization modification capabilities.
DHPMA: The polymerization of DHPMA is primarily driven by the methacrylamide group. In a study on the free radical copolymerization of DHPMA with N-isopropylacrylamide (NIPAm), the reactivity ratio of DHPMA was found to be 3.09, while that of NIPAm was 0.11.[3][7][9] This indicates that the DHPMA radical prefers to add another DHPMA monomer rather than a NIPAm monomer, suggesting a tendency towards homopolymerization.[3][7][9] The resulting poly(DHPMA) is a hydrophilic polymer with pendant diol groups. These hydroxyl groups offer sites for further functionalization, although they are generally less reactive than the epoxy group of GMA.
GMA: GMA possesses a highly reactive epoxy group in addition to its polymerizable methacrylate group.[1][2] This dual functionality is a key advantage, as the methacrylate group can be readily polymerized, leaving the epoxy ring intact for a wide array of post-polymerization modifications.[1] The epoxy group can react with various nucleophiles such as amines, thiols, and carboxylic acids, allowing for the straightforward introduction of a wide range of functional moieties.[1] This versatility makes GMA an excellent choice for creating highly functionalized polymers and for applications requiring bioconjugation.
Biocompatibility
The biocompatibility of the resulting polymers is a crucial factor, especially in biomedical applications.
Poly(DHPMA) and its copolymers: Polymers based on DHPMA, such as poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA), are well-regarded for their excellent biocompatibility. They are known to be non-toxic and non-immunogenic, which has led to their use in clinical applications, including drug delivery systems.[3] Copolymers of DHPMA with NIPAm have also demonstrated good cytocompatibility.[3][9]
Poly(GMA) and its copolymers: The biocompatibility of GMA-based polymers can be more nuanced. While the GMA monomer itself can exhibit cytotoxicity, the resulting polymer, after purification to remove residual monomer, can be biocompatible.[4][5] For instance, GMA is a component in some dental composites.[4] However, the reactivity of the epoxy group means that any unreacted epoxide rings in the final polymer could potentially react with biological molecules, which is a consideration for in vivo applications. Proper quenching and purification steps are essential to ensure the biocompatibility of GMA-based polymers.
Applications in Drug Delivery
Both DHPMA and GMA have been explored for drug delivery applications, leveraging their respective functional groups.
DHPMA-based systems: The hydrophilic and biocompatible nature of pHPMA makes it an excellent scaffold for drug carriers. The hydroxyl groups can be used to conjugate drugs, often via a biodegradable linker, to create polymer-drug conjugates. These systems can improve the solubility and pharmacokinetic profile of the conjugated drug.
GMA-based systems: The reactive epoxy group of GMA is highly advantageous for creating versatile drug delivery platforms. It allows for the covalent attachment of a wide range of drugs, targeting ligands, and imaging agents. This "clickable" nature of the epoxy group facilitates the development of multifunctional and targeted drug delivery systems.
Experimental Protocols
Synthesis of P(NIPAm-co-DHPMA) Copolymer
This protocol is adapted from a study on the free radical copolymerization of NIPAm and DHPMA.[9]
Materials:
-
N-isopropylacrylamide (NIPAm)
-
2,3-dihydroxypropyl methacrylate (DHPMA), purified by vacuum distillation
-
2,2′-Azobis(isobutyronitrile) (AIBN), recrystallized from ethanol
-
N,N-dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
In a reaction vessel, dissolve the desired molar ratio of NIPAm and DHPMA in DMF.
-
Add AIBN as the initiator. The amount will depend on the desired molecular weight.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
Seal the vessel and place it in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate polymerization.
-
Allow the reaction to proceed for a set time (e.g., 24 hours).
-
Precipitate the resulting copolymer by adding the reaction mixture dropwise into an excess of a non-solvent like diethyl ether.
-
Filter and wash the precipitate with the non-solvent to remove unreacted monomers and initiator.
-
Dry the purified copolymer under vacuum at room temperature.
Grafting of GMA onto a Polymer Surface via ATRP
This protocol describes the atom transfer radical polymerization (ATRP) of GMA from a polypropylene (PP) film surface.[6]
Materials:
-
Polypropylene (PP) film with an immobilized initiator
-
Glycidyl methacrylate (GMA)
-
Copper(I) chloride (CuCl)
-
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) or similar ligand
-
Anhydrous solvent (e.g., toluene or anisole)
Procedure:
-
Place the PP film with the immobilized initiator in a reaction flask.
-
Add the anhydrous solvent, GMA, and the ligand to the flask.
-
Deoxygenate the solution by several freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the CuCl catalyst to the flask.
-
Seal the flask and stir the reaction mixture at a specific temperature (e.g., 90 °C) for the desired time.
-
Quench the polymerization by exposing the mixture to air.
-
Thoroughly wash the functionalized PP film with a suitable solvent (e.g., acetone, dichloromethane) to remove any non-grafted polymer.
-
Dry the GMA-grafted PP film under vacuum.
Visualizations
References
- 1. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Different Comonomers Added to Graft Copolymers on the Properties of PLA/PPC/PLA-g-GMA Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free Radical Copolymerization of N-Isopropylacrylamide and this compound: Reaction Kinetics and Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eugenyl-2-Hydroxypropyl Methacrylate-Incorporated Experimental Dental Composite: Degree of Polymerization and In Vitro Cytotoxicity Evaluation [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. connectsci.au [connectsci.au]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Poly(2,3-Dihydroxypropyl methacrylate) and its Alternatives by NMR and GPC
For researchers and professionals in drug development and material science, a thorough understanding of polymer characteristics is paramount. This guide provides a comparative analysis of poly(2,3-dihydroxypropyl methacrylate) (pDHPMA), a hydrophilic polymer of significant interest, and its common alternatives: poly(2-hydroxypropyl methacrylate) (pHPMA) and poly(2-hydroxyethyl methacrylate) (pHEMA). The characterization of these polymers by Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) is detailed, supported by experimental data and protocols.
Performance Comparison: NMR and GPC Data
The structural integrity and molecular weight distribution are critical parameters that dictate the physicochemical properties and in vivo performance of polymers. The following tables summarize the key NMR and GPC data for pDHPMA and its alternatives.
Table 1: ¹H NMR Chemical Shift Assignments
| Polymer | Chemical Shift (ppm) | Assignment |
| pDHPMA | ~4.88 | -CH(OH)- |
| ~4.64 | -CH₂OH | |
| 3.50-4.20 | -O-CH₂-CH(OH)-CH₂OH | |
| 1.80-2.10 | -CH₂- (backbone) | |
| 0.80-1.20 | α-CH₃ | |
| pHPMA | 3.80-4.00 | -CH(OH)- |
| 3.50-3.70 | -O-CH₂- | |
| 1.80-2.00 | -CH₂- (backbone) | |
| 1.10-1.30 | -CH(OH)-CH₃ | |
| 0.80-1.10 | α-CH₃ | |
| pHEMA | 4.00-4.20 | -O-CH₂-CH₂-OH |
| 3.70-3.90 | -O-CH₂-CH₂-OH | |
| 1.70-2.00 | -CH₂- (backbone) | |
| 0.80-1.20 | α-CH₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Table 2: GPC Molecular Weight Analysis
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| pDHPMA | Data not readily available for homopolymer | Data not readily available for homopolymer | Data not readily available for homopolymer |
| pHPMA | 6,500 - 258,000[1] | - | 1.2 - 2.2[1] |
| pHEMA | 20,000 - 400,000 (standards available)[2] | - | Typically < 1.5 for controlled polymerization |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate polymer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the degree of polymerization.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the polymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Ensure the polymer is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
The degree of polymerization for block copolymers can be calculated by comparing the integral of a characteristic peak of the repeating unit to that of an end-group.[3]
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[4]
Instrumentation: A GPC system equipped with a refractive index (RI) detector.
Sample Preparation:
-
Dissolve the polymer in the GPC mobile phase (e.g., THF, DMF with 0.1 M LiBr, or an aqueous buffer) at a concentration of 1-2 mg/mL.
-
Allow the polymer to dissolve completely, which may take several hours. Gentle agitation can be used.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[5]
GPC Conditions:
-
Columns: A set of columns appropriate for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns for organic mobile phases, or modified silica or polymer-based columns for aqueous mobile phases).
-
Mobile Phase: Select a solvent in which the polymer is fully soluble and that is compatible with the GPC columns. For hydrophilic polymers, aqueous buffers (e.g., phosphate-buffered saline) are often used.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible results.
-
Calibration: Use a set of narrow molecular weight standards of a similar polymer (e.g., polystyrene, poly(methyl methacrylate), or polyethylene glycol) to generate a calibration curve.
Data Analysis:
-
The GPC software uses the calibration curve to calculate Mn, Mw, and PDI from the elution profile of the sample.
-
The PDI (Mw/Mn) provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable for drug delivery applications.[1][7]
Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of these hydrophilic polymers.
Caption: Workflow for the characterization of hydrophilic polymers.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Poly(2-hydroxyethyl methacrylate) – scipoly.com [scipoly.com]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. This compound | High-Purity RUO [benchchem.com]
- 5. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. lcms.cz [lcms.cz]
- 7. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Thermal Degradation of DHPMA and Other Methacrylate-Based Polymers via Thermogravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), a close analog of DHPMA, with other relevant methacrylate-based polymers, namely poly(2-hydroxyethyl methacrylate) (PHEMA) and poly(methyl methacrylate) (PMMA). The information presented is supported by experimental data from thermogravimetric analysis (TGA), a fundamental technique for assessing polymer thermal stability.
Comparative Thermal Stability: A Tabular Overview
The thermal stability of a polymer is a critical parameter, influencing its processing conditions, storage, and performance in various applications, including drug delivery systems. The following table summarizes key quantitative data obtained from TGA studies on PHPMA, PHEMA, and PMMA.
| Polymer | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Residue at 450°C (%) | Key Degradation Characteristics |
| Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) | ~250-260 | ~350-370 | ~10-20 | Exhibits a multi-stage degradation process. |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | ~200-240 | ~300-400 | < 5 | Degradation often occurs in a single primary step. |
| Poly(methyl methacrylate) (PMMA) | ~250-300 | ~370 | < 1 | Stability is influenced by polymerization method; degradation can occur in multiple steps.[1] |
Understanding the Degradation Behavior
Thermogravimetric analysis measures the change in mass of a sample as it is heated over time. The resulting TGA curve provides valuable insights into the thermal stability of the material. For PHPMA, the onset of thermal degradation is observed to begin in the range of 250-260°C, with the maximum rate of decomposition occurring between 350°C and 370°C. In comparison, PHEMA generally exhibits a slightly lower onset of decomposition. The thermal stability of PMMA can be comparable to or even higher than PHPMA, depending on its method of synthesis, as polymers prepared by certain techniques may have fewer weak links in their structure.[1]
The degradation of these polymers under inert atmospheres like nitrogen typically involves depolymerization and the formation of volatile products. The differences in their degradation profiles can be attributed to the variations in their side-chain chemistry.
Experimental Workflow for Thermogravimetric Analysis
The following diagram illustrates a typical experimental workflow for conducting TGA on a polymer sample. This standardized process ensures the reproducibility and accuracy of the obtained thermal data.
References
Measuring the Glass Transition Temperature of DHPMA Copolymers: A Comparative Guide Using Differential Scanning Calorimetry
For researchers and professionals in drug development and materials science, understanding the thermal properties of polymers is paramount. The glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a critical parameter that dictates a material's processing conditions and end-use applications. This guide provides a comparative analysis of the glass transition temperatures of dihydroxypropyl methacrylate (DHPMA) copolymers, with a focus on their measurement by Differential Scanning Calorimetry (DSC).
Comparative Analysis of Glass Transition Temperatures
The glass transition temperature of a copolymer is influenced by the properties of its constituent monomers and their relative proportions. In the case of copolymers containing DHPMA, the presence of two hydroxyl groups in the DHPMA monomeric unit is expected to increase the polymer's hydrophilicity and capacity for hydrogen bonding, which can significantly affect its thermal properties.
A key study in this area is the doctoral thesis by Kadine Mohomed from the University of South Florida, which conducted thermal analyses of hydrophilic polymers, including copolymers of 2-hydroxyethyl methacrylate (HEMA) and DHPMA. The research indicated that as the DHPMA content in the copolymers increased, the polymer matrix exhibited a greater free volume. While the specific Tg values from this thesis are not publicly available, the trend suggests a potential decrease in Tg with increasing DHPMA content due to the increased flexibility of the polymer chains.
To provide a comprehensive comparison, the following table summarizes the glass transition temperatures of DHPMA homopolymer and its copolymers with HEMA, alongside other relevant methacrylate homopolymers and copolymers frequently used in biomedical and pharmaceutical applications.
| Polymer/Copolymer | Monomer 1 | Monomer 2 | Monomer Ratio (Molar) | Glass Transition Temperature (Tg) in °C |
| p(DHPMA) | DHPMA | - | 100% | Data not available in searched literature |
| p(DHPMA-co-HEMA) | DHPMA | HEMA | Various | Data not available in searched literature |
| p(HEMA) | HEMA | - | 100% | 57 - 87[1][2] |
| p(MMA) | MMA | - | 100% | ~105 |
| p(HEMA-co-MAA) | HEMA | MAA | Various | 113 - 118[2] |
Note: The specific Tg values for p(DHPMA) and p(DHPMA-co-HEMA) copolymers require access to the full text of specialized studies, such as the aforementioned thesis by K. Mohomed.
Experimental Protocol: Measuring Glass Transition Temperature by DSC
Differential Scanning Calorimetry is a widely used thermal analysis technique to determine the Tg of polymers. The method involves monitoring the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.
Detailed Methodology
A standard DSC protocol for measuring the Tg of methacrylate copolymers involves the following steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample into a standard aluminum DSC pan.
-
Seal the pan hermetically to prevent any loss of volatile components.
-
-
Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter.
-
Place an empty, sealed aluminum pan in the reference position.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from a temperature well below the expected Tg (e.g., 25°C) to a temperature well above it (e.g., 150°C) at a controlled heating rate, typically 10°C/min. This scan is crucial for erasing the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. The Tg is determined from this second heating curve to ensure that the measurement is independent of the material's prior thermal history.
-
-
Data Analysis:
-
The glass transition temperature is determined from the midpoint of the step change in the heat flow curve of the second heating scan.
-
Specialized software is used to analyze the DSC thermogram and calculate the Tg value.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for determining the glass transition temperature of a DHPMA copolymer using DSC.
Caption: Workflow for DSC measurement of Tg.
Conclusion
The determination of the glass transition temperature is a critical step in the characterization of DHPMA copolymers for various applications. While specific quantitative data for DHPMA copolymers requires further investigation of specialized literature, a comparative understanding can be gained by examining related methacrylate polymers. The use of a standardized DSC protocol, as detailed in this guide, ensures accurate and reproducible Tg measurements, providing essential data for researchers and drug development professionals to predict polymer behavior and optimize material performance.
References
In Vitro Biocompatibility of DHPMA-Based Materials: A Comparative Guide
The in vitro biocompatibility of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA)-based materials is a critical determinant of their potential in biomedical applications, including drug delivery systems, tissue engineering scaffolds, and hydrogels. This guide provides a comparative analysis of the in vitro performance of DHPMA-based materials against common alternatives such as polyethylene glycol (PEG), poly(2-hydroxyethyl methacrylate) (pHEMA), and gelatin-based hydrogels. The assessment is based on key biocompatibility indicators: cytotoxicity, hemolytic potential, and inflammatory response, with supporting experimental data and detailed protocols.
Comparative Analysis of In Vitro Cytotoxicity
Cytotoxicity is a primary indicator of a material's biocompatibility, assessing its potential to induce cell death. The following table summarizes the quantitative data from various studies on DHPMA-based materials and their alternatives.
| Material Class | Specific Material | Cell Line | Assay | Result (e.g., Cell Viability %) | Reference |
| DHPMA-Based | P(NIPAm-co-DHPMA) | NIH 3T3 | Live/Dead Staining | > 95% | [1] |
| PEG-Based | PEG hydrogel | Human mesenchymal stem cells | alamarBlue® | High cell viability | [2] |
| PEG only, PEG+HA, PEG/Alginate | 3D encapsulated cells | Live/Dead Staining | High cell viability after 72h | [2] | |
| pHEMA-Based | pHEMA | L929 fibroblasts | Direct/Indirect Contact | Non-cytotoxic | [3] |
| Melanized pHEMA hydrogels | Human choroidal fibroblasts | Trypan blue, LDH release | No cytotoxicity in extracts | [4] | |
| Gelatin-Based | Gelatin hydrogel | L929 murine fibroblasts | Cell morphology, LDH, mitochondrial activity | Low cytotoxicity | [5] |
| Alginate dialdehyde-gelatin hydrogel | Bone marrow derived mesenchymal stem cells | LDH and mitochondrial activity | Good cell adherence and proliferation | [6] | |
| Gelatin methacrylate (GelMA) hydrogels | RAW 264.7 macrophages | MTT assay | Supports cell viability | [7] |
Hemolytic Potential of DHPMA-Based Materials and Alternatives
Hemolysis assays are crucial for materials that will have direct or indirect contact with blood, evaluating the material's propensity to damage red blood cells.
| Material Class | Specific Material | Assay Principle | Result (e.g., % Hemolysis) | Reference |
| HPMA-Based (related to DHPMA) | HPMA copolymer-APE conjugates | Hemoglobin release | Not hemolytic up to 300 µg/mL | [8] |
| Gelatin-Based | Gelatin based hydrogels | Hemoglobin release | < 5% (highly haemocompatible) | [9] |
| Cationic Methacrylate Copolymers | Copolymers with 65 mol % methyl groups | Hemoglobin and calcein leakage | Hemolytic activity observed | [10] |
| Poly-Gamma-Glutamic Acid (ɣ-PGA) Nanopolymer | ɣ-PGA NPs | Hemoglobin release | Below acceptable value | [11] |
Inflammatory Response to DHPMA-Based Materials
The inflammatory potential of a biomaterial is a key aspect of its biocompatibility. This is often assessed in vitro by measuring the expression of pro-inflammatory cytokines by immune cells in contact with the material.
| Material Class | Specific Material | Cell Type | Measured Parameter | Result | Reference | | :--- | :--- | :--- | :--- | :--- | | Phospholipid Polymers | Poly(MPC-co-BMA) | HL-60 (macrophage-like cells) | IL-1β mRNA expression | Suppressed inflammatory response |[12] | | α1-antitrypsin polymers | α1-antitrypsin polymers | Neutrophils | Chemotaxis | Chemotactic for neutrophils in vitro |[13] |
Experimental Protocols
Detailed methodologies for the key in vitro biocompatibility assays are provided below.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Material Exposure: Introduce the DHPMA-based material or alternative material extracts to the cells at various concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance of the purple formazan product at 570 nm using a microplate reader.[14][15] Cell viability is expressed as a percentage relative to the untreated control cells.
2. Live/Dead Staining Assay
This fluorescence-based assay distinguishes between live and dead cells.
-
Cell Culture: Culture cells (e.g., NIH 3T3) in the presence of the test material.
-
Staining: After the desired incubation period, wash the cells with PBS and stain with a solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the number of live and dead cells.
Hemolysis Assay
This assay quantifies the extent of red blood cell (RBC) lysis caused by a material.
-
Blood Collection and Preparation: Obtain fresh human or animal blood and centrifuge to separate the RBCs. Wash the RBCs multiple times with PBS.[11]
-
Material Incubation: Incubate a known concentration of the test material with a suspension of RBCs (e.g., 4% hematocrit) at 37°C for a specific duration.[11]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to a positive control (e.g., water, which causes 100% hemolysis) and a negative control (e.g., PBS).
Inflammatory Response Assay (Cytokine Expression)
This assay measures the production of inflammatory markers by immune cells.
-
Cell Culture: Culture immune cells (e.g., macrophages) on the surface of the test material or with material extracts.
-
RNA Extraction and RT-PCR: After incubation, extract the total RNA from the cells. Perform reverse transcription-polymerase chain reaction (RT-PCR) to quantify the expression levels of pro-inflammatory cytokine genes (e.g., IL-1β, TNF-α).[12]
-
ELISA: Alternatively, collect the cell culture supernatant and use an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of secreted inflammatory proteins.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the in vitro biocompatibility assessment of DHPMA-based materials.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the in vitro hemolysis assay.
Caption: Inflammatory response signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxicity of melanized poly(2-hydroxyethyl methacrylate) hydrogels, a novel class of ocular biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gelatin-based hydrogels for biomedical applications | MRS Communications | Cambridge Core [cambridge.org]
- 6. In vitro and in vivo Biocompatibility of Alginate Dialdehyde/Gelatin Hydrogels with and without Nanoscaled Bioactive Glass for Bone Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocompatibility Analysis of GelMa Hydrogel and Silastic RTV 9161 Elastomer for Encapsulation of Electronic Devices for Subdermal Implantable Devices [mdpi.com]
- 8. N-(2-hydroxypropyl)methacrylamide copolymer-6-(3-aminopropyl)-ellipticine conjugates. Synthesis, in vitro, and preliminary in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 10. Mechanism of polymer-induced hemolysis: nanosized pore formation and osmotic lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Suppression of the inflammatory response from adherent cells on phospholipid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. acikerisim.trakya.edu.tr [acikerisim.trakya.edu.tr]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cytotoxicity of 2,3-Dihydroxypropyl Methacrylate Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of 2,3-Dihydroxypropyl methacrylate (pDHPMA) polymers and other commonly used methacrylate-based polymers in biomedical applications. While pDHPMA, also known as poly(glycerol monomethacrylate) (pGMA), is generally considered biocompatible, this guide aims to present available quantitative and qualitative data to aid in material selection for drug delivery and tissue engineering applications. This document summarizes existing cytotoxicity data, details common experimental protocols, and illustrates a key signaling pathway involved in methacrylate-induced cytotoxicity.
Comparative Cytotoxicity Data
A comprehensive review of available literature reveals a notable lack of specific quantitative cytotoxicity data, such as IC50 values and detailed cell viability percentages, for homopolymers of this compound (pDHPMA). The existing research frequently emphasizes the general biocompatibility of glycerol-based polymers.[1] In contrast, more extensive quantitative data is available for other methacrylate polymers like poly(methyl methacrylate) (PMMA) and poly(2-hydroxyethyl methacrylate) (pHEMA).
Quantitative Cytotoxicity of Alternative Methacrylate Polymers
The following table summarizes quantitative cytotoxicity data for common alternative methacrylate polymers. It is important to note that direct comparisons are challenging due to variations in experimental conditions, including the specific polymer characteristics (e.g., molecular weight, residual monomer content), cell lines, and assay methods used.
| Polymer | Cell Line | Assay | Concentration | Cell Viability (%) | IC50 | Source |
| Poly(methyl methacrylate) (PMMA) | VERO | MTT | - | 52.43 | - | [2] |
| Poly(methyl methacrylate) (PMMA) | NIH/3T3 Fibroblasts | Trypan Blue | - | ~87 (untreated) | - | [3] |
| Poly(methyl methacrylate) (PMMA) Nanoparticles | IMR 90 (Human Lung Fibroblasts) | - | - | Significant reduction | - | [4] |
| Polyoxymethylene (POM) | VERO | MTT | - | 62.78 | - | [2] |
| Polyurethane (PU) | VERO | MTT | - | 46.47 | - | [2] |
Note: The absence of data for pDHPMA in this table highlights a significant gap in the current literature.
Qualitative Cytotoxicity Comparison
This table provides a summary of qualitative findings on the cytotoxicity of pDHPMA and its alternatives.
| Polymer | Summary of Cytotoxicity Findings | Source |
| Poly(this compound) (pDHPMA) / Poly(glycerol monomethacrylate) (pGMA) | Generally considered biocompatible and non-toxic. Encapsulation with pGMA has been shown to reduce the cytotoxicity of other materials to a non-toxic level.[5] Copolymers of DHPMA have demonstrated good cytocompatibility.[6] | [1][5][6] |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | Widely used in biomedical applications due to its non-toxicity and tissue compatibility.[7] However, the monomer (HEMA) can induce dose-dependent cytotoxicity and apoptosis.[8] | [7][8] |
| Poly(methyl methacrylate) (PMMA) | Generally considered biocompatible.[9] However, nanoparticles of PMMA have been shown to reduce cell viability.[4] Residual monomer (MMA) is known to have dose-dependent cytotoxic effects. | [4][9] |
Experimental Protocols
A variety of in vitro assays are utilized to assess the cytotoxicity of biomaterials. The MTT assay is a widely adopted colorimetric method for determining cell viability.
MTT Cell Viability Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
L929 mouse fibroblast cells (or other appropriate cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test polymer extracts or polymer films
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Preparation of Polymer Extracts (Indirect Contact):
-
Sterilize polymer samples according to standard protocols (e.g., UV irradiation, ethylene oxide).
-
Incubate the sterile polymer samples in a cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24, 48, or 72 hours) at 37°C.[1]
-
Collect the extraction medium, which now contains any leachable substances from the polymer.
-
-
Cell Treatment:
-
After the initial 24-hour incubation, remove the culture medium from the wells.
-
Add 100 µL of the prepared polymer extracts at various concentrations (or serial dilutions) to the respective wells. For direct contact assays, place the sterilized polymer films directly onto the cell layer.
-
Include negative (culture medium only) and positive (a known cytotoxic substance) controls.
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the negative control (untreated cells), which is considered 100% viable.
-
Signaling Pathway
Residual monomers from methacrylate-based polymers can induce cytotoxicity through various mechanisms, including the induction of apoptosis. One of the key pathways implicated is the mitochondrial-dependent intrinsic apoptosis pathway.
References
- 1. In vitro evaluation of cytotoxicity of soft lining materials on L929 cells by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PolyHEMA and polyHEMA-poly(MMA-co-AA) as substrates for culturing Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(glycerol monomethacrylate)-encapsulated upconverting nanoparticles prepared by miniemulsion polymerization: morphology, chemical stability, antifouling properties and toxicity evaluation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Toxicity of methacrylate monomers in dental biomaterials - in vitro comparison of the cellular effects of HEMA and TEGDMA [agris.fao.org]
- 8. In silico assessment of biocompatibility and toxicity: molecular docking and dynamics simulation of PMMA-based dental materials for interim prosthetic restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the Cytotoxicity of Dual-Cure Bulk-Fill Resin Materials on L929 Cells [mdpi.com]
A Comparative Analysis of the Mechanical Properties of DHPMA and HEMA Copolymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate biomaterials is a critical step in the development of drug delivery systems and tissue engineering scaffolds. The mechanical properties of these materials are paramount, directly influencing their in vivo performance, durability, and interaction with biological tissues. This guide provides a comparative overview of the mechanical characteristics of copolymers derived from 2,3-dihydroxypropyl methacrylate (DHPMA) and 2-hydroxyethyl methacrylate (HEMA). While both are hydrophilic methacrylates used in the fabrication of hydrogels, their structural differences impart distinct mechanical behaviors to the resulting copolymers.
Executive Summary
Copolymers of DHPMA and HEMA are of significant interest due to their biocompatibility and tunable properties. The presence of an additional hydroxyl group in the DHPMA monomer compared to HEMA suggests potential differences in hydrophilicity, crosslinking density, and, consequently, mechanical strength. While comprehensive, directly comparative quantitative data is sparse in publicly available literature, existing research indicates that the incorporation of DHPMA can modulate the mechanical properties of HEMA-based hydrogels. Dynamic mechanical analysis has suggested that changes in stiffness are more pronounced in HEMA-containing polymers[1]. This guide synthesizes the available information to provide a framework for understanding and evaluating these differences.
Quantitative Mechanical Properties
| Copolymer Composition (molar ratio) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |
| p(HEMA) | Data not available | Data not available | Data not available | Data not available | |
| p(DHPMA) | Data not available | Data not available | Data not available | Data not available | |
| p(DHPMA-co-HEMA) (25:75) | Data not available | Data not available | Data not available | Data not available | [2] |
| p(DHPMA-co-HEMA) (50:50) | Data not available | Data not available | Data not available | Data not available | [2] |
| p(HEMA-co-MMA) (95:5) | 30.5 ± 2.1 | 1.6 ± 0.1 | Data not available | Data not available | [3] |
| p(HEMA-co-MMA) (90:10) | 30.6 ± 3.7 | 2.0 ± 0.1 | Data not available | Data not available | [3] |
| p(HEMA-co-MMA) (85:15) | 8.74 ± 1.50 | 0.60 ± 0.03 | Data not available | Data not available | [3] |
| p(HEMA-co-MMA) (80:20) | 4.4 ± 1.3 | 0.5 ± 0.1 | Data not available | Data not available | [3] |
Note: The data for p(HEMA-co-MMA) is provided for illustrative purposes to show how mechanical properties can vary with copolymer composition. Researchers are encouraged to perform their own experiments to obtain data for DHPMA-HEMA copolymers.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for the synthesis and mechanical testing of methacrylate-based hydrogel copolymers, based on common practices found in the literature.
Synthesis of p(DHPMA-co-HEMA) Hydrogels
This protocol describes a typical free-radical polymerization method for creating hydrogel discs suitable for mechanical testing.
-
Monomer Mixture Preparation: In a glass vial, mix the desired molar ratios of DHPMA and HEMA monomers.
-
Initiator and Crosslinker Addition: Add a crosslinking agent, such as ethylene glycol dimethacrylate (EGDMA), typically at 1-5 mol% with respect to the total monomer concentration. Then, add a photoinitiator, for instance, 2,2-dimethoxy-2-phenylacetophenone (DMPA), at a concentration of 0.1-1 wt%.
-
Molding: The monomer mixture is injected into a mold consisting of two glass plates separated by a silicone spacer of a defined thickness (e.g., 1 mm).
-
Polymerization: The mold is exposed to UV light (e.g., 365 nm) for a specified duration to initiate polymerization. The polymerization time will influence the final mechanical properties.
-
Hydration and Equilibration: After polymerization, the resulting hydrogel discs are removed from the mold and submerged in deionized water or a specific buffer solution (e.g., phosphate-buffered saline, PBS) for at least 24 hours to reach equilibrium swelling.
Mechanical Testing
The following are standard procedures for characterizing the mechanical properties of hydrogels.
1. Tensile Testing:
-
Specimen Preparation: Swollen hydrogel discs are cut into a dumbbell shape using a die cutter.
-
Test Procedure: The specimen is mounted onto a universal testing machine equipped with a suitable load cell. The sample is pulled at a constant strain rate (e.g., 10 mm/min) until failure.
-
Data Acquisition: The stress-strain curve is recorded. Tensile strength is determined as the maximum stress before failure, Young's modulus is calculated from the initial linear portion of the curve, and elongation at break is the percentage increase in length at the point of failure.
2. Dynamic Mechanical Analysis (DMA):
-
Specimen Preparation: Circular discs of the hydrogel are used.
-
Test Procedure: The sample is placed in the DMA instrument, and a sinusoidal strain is applied at a specific frequency over a range of temperatures.
-
Data Acquisition: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured. The storage modulus is indicative of the material's stiffness.
Logical Relationship of Copolymer Composition and Mechanical Properties
The following diagram illustrates the expected relationship between the copolymer composition and the resulting mechanical properties, based on the principles of polymer science. An increase in the more hydrophilic and flexible DHPMA content is hypothesized to influence the mechanical characteristics.
Caption: Expected influence of DHPMA content on copolymer mechanical properties.
Experimental Workflow for Mechanical Characterization
The diagram below outlines a typical workflow for the synthesis and mechanical characterization of DHPMA and HEMA copolymers.
Caption: Workflow for copolymer synthesis and mechanical property analysis.
References
Safety Operating Guide
Proper Disposal of 2,3-Dihydroxypropyl Methacrylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,3-Dihydroxypropyl methacrylate (DHPMA), a commonly used monomer in the synthesis of hydrogels and other polymers. Adherence to these protocols is vital to ensure a safe laboratory environment and compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling DHPMA, including:
-
Chemical safety goggles
-
Gloves (nitrile or butyl rubber are recommended)
-
A lab coat
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Disposal Procedures: A Step-by-Step Guide
The primary and recommended method for the disposal of this compound is to convert the liquid monomer into a solid polymer, which is significantly less hazardous. The resulting solid polymer can typically be disposed of as regular laboratory waste, though it is essential to confirm this with your institution's Environmental Health & Safety (EH&S) department.
Method 1: Polymerization for Disposal
This method involves the free-radical polymerization of the DHPMA monomer into a solid mass.
Experimental Protocol:
-
Container Selection: Choose a chemically resistant container, such as a glass beaker or a polyethylene container, that is appropriately sized for the volume of waste DHPMA.
-
Initiator Addition: Add a free-radical initiator to the liquid DHPMA waste. A common and effective initiator is azobisisobutyronitrile (AIBN). A general guideline is to add approximately 1-2% of the initiator by weight relative to the monomer. For example, for every 10 grams of DHPMA, add 0.1 to 0.2 grams of AIBN.
-
Mixing: Gently stir the mixture until the initiator is fully dissolved. This should be done in a chemical fume hood.
-
Polymerization:
-
Cover the container loosely with aluminum foil to prevent contamination while allowing for the release of any potential pressure.
-
Place the container in a designated and labeled area within the fume hood.
-
The polymerization can be initiated by heat. Gently heating the mixture to approximately 60-70°C in a water bath or on a hot plate will accelerate the polymerization process.
-
Allow the polymerization to proceed until the liquid has completely solidified. This may take several hours.
-
-
Cooling and Disposal: Once the polymer has solidified and cooled to room temperature, it can typically be disposed of in the regular solid waste stream. However, it is crucial to confirm your institution's specific policies for the disposal of polymerized materials.
Method 2: Direct Disposal as Hazardous Waste
If polymerization is not feasible, this compound must be disposed of as hazardous chemical waste.
-
Container and Labeling:
-
Collect the liquid DHPMA waste in a designated, leak-proof, and chemically compatible container. The original container can be used if it is in good condition.[3]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound."
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area.[4] This area should be away from incompatible materials, such as strong oxidizing agents, acids, and bases.[2]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EH&S department. Follow their specific procedures for waste pickup requests.
Disposal of Contaminated Materials:
Any materials that come into contact with liquid DHPMA, such as pipette tips, gloves, and absorbent pads, should be collected in a sealed bag and disposed of as hazardous waste.
Empty Container Disposal:
Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the defaced container can typically be disposed of in the regular trash or recycled according to institutional guidelines.[5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| AIBN for Polymerization | ~1-2% by weight of monomer | General laboratory practice |
| Polymerization Temperature | 60-70°C | General laboratory practice |
| Storage of Liquid Waste | In a designated satellite accumulation area | [4] |
| Empty Container Rinsing | Triple-rinse; first rinsate is hazardous waste | [5] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. ripublication.com [ripublication.com]
- 2. RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Personal protective equipment for handling 2,3-Dihydroxypropyl methacrylate
Essential Safety and Handling Guide for 2,3-Dihydroxypropyl Methacrylate
This guide provides immediate safety, handling, and disposal protocols for this compound (CAS No: 5919-74-4), tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.
Chemical Identifier: this compound[1][2] Synonyms: GMMA, glycerol monomethacrylate[1]
Quantitative Safety Data
| Parameter | Value | Source |
| Storage Temperature | 2-8°C | [3][4] |
| Inhibitor Content (MEHQ) | 50-350 ppm | [4] |
| Respiratory Protection | P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures | [3] |
Standard Operating Procedure: Handling this compound
This protocol outlines the step-by-step process for the safe handling of this compound from receipt to disposal.
Pre-Handling and Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment. Identify potential hazards, including skin/eye contact, inhalation, and ingestion.
-
Gather PPE: Ensure all necessary Personal Protective Equipment (PPE) is available and in good condition. Refer to the PPE table below for specific requirements.
-
Work Area Setup: Designate a specific, well-ventilated work area, preferably within a chemical fume hood.[3][5] Ensure an eyewash station and safety shower are readily accessible.
-
Material Verification: Confirm the chemical identity and check the container for any damage or leaks before moving it to the work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical splash goggles and a face shield.[3][5] | Protects against splashes that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use.[3] | Prevents skin contact, which can cause irritation and allergic reactions.[3][6] |
| Body Protection | A complete protective suit or a lab coat with full-length sleeves.[3] | Protects against accidental skin exposure. |
| Respiratory | Use only in a well-ventilated area. For nuisance exposures or if aerosolization is possible, use a P95 (US) or P1 (EU EN 143) particle respirator.[3] | Mitigates the risk of respiratory tract irritation.[3] |
Safe Handling and Use
-
Dispensing:
-
During Use:
-
Storage:
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Ensure PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material into a suitable, labeled container for disposal.[3]
-
Clean the spill area with soap and water.
-
-
Major Spill (outside fume hood):
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.[1][3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[3][8]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3]
-
Waste Disposal and Decontamination
-
Waste Collection:
-
Collect all waste material (including contaminated absorbent material, gloves, and empty containers) in a designated, properly labeled, and sealed hazardous waste container.
-
-
Disposal:
-
Decontamination:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Glyceryl methacrylate | C7H12O4 | CID 65442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound [myskinrecipes.com]
- 5. 2spi.com [2spi.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. scipoly.com [scipoly.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
